molecular formula C10H11ClO B1342289 4-(2-Chlorophenyl)butan-2-one CAS No. 3506-72-7

4-(2-Chlorophenyl)butan-2-one

Cat. No.: B1342289
CAS No.: 3506-72-7
M. Wt: 182.64 g/mol
InChI Key: IODZQCDPJUFKQW-UHFFFAOYSA-N
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Description

4-(2-Chlorophenyl)butan-2-one is a useful research compound. Its molecular formula is C10H11ClO and its molecular weight is 182.64 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(2-Chlorophenyl)butan-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(2-Chlorophenyl)butan-2-one including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(2-chlorophenyl)butan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClO/c1-8(12)6-7-9-4-2-3-5-10(9)11/h2-5H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IODZQCDPJUFKQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CCC1=CC=CC=C1Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70595034
Record name 4-(2-Chlorophenyl)butan-2-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3506-72-7
Record name 4-(2-Chlorophenyl)butan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70595034
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

4-(2-Chlorophenyl)butan-2-one chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Chemical Properties and Applications of 4-(2-Chlorophenyl)butan-2-one

Executive Summary

This technical guide provides a comprehensive overview of 4-(2-Chlorophenyl)butan-2-one, a significant ketone in synthetic organic chemistry. The document is structured to deliver field-proven insights for researchers, scientists, and professionals in drug development. We will explore its core chemical and physical properties, detailed synthetic routes with mechanistic explanations, robust analytical characterization techniques, and key chemical transformations. The guide emphasizes the causality behind experimental choices and provides actionable protocols, positioning 4-(2-Chlorophenyl)butan-2-one as a versatile intermediate for constructing more complex molecular architectures.

Compound Identification and Physicochemical Properties

4-(2-Chlorophenyl)butan-2-one is an aromatic ketone featuring a chlorophenyl group attached to a butanone chain. This substitution pattern is crucial for its utility as a chemical building block. Its fundamental properties are summarized below.

PropertyValueSource
IUPAC Name 4-(2-chlorophenyl)butan-2-one[1]
CAS Number 3506-72-7[1]
Molecular Formula C₁₀H₁₁ClO[1]
Molecular Weight 182.64 g/mol [1]
Canonical SMILES CC(=O)CCC1=CC=CC=C1Cl[1]
InChI Key IODZQCDPJUFKQW-UHFFFAOYSA-N[1]
Computed XLogP3 2.5[1]
Hydrogen Bond Donors 0[1]
Hydrogen Bond Acceptors 1[1]

Synthesis and Mechanistic Considerations: Friedel-Crafts Acylation

A primary and highly effective method for synthesizing aryl ketones like 4-(2-Chlorophenyl)butan-2-one is the Friedel-Crafts acylation.[2][3][4] This electrophilic aromatic substitution reaction is advantageous because, unlike its alkylation counterpart, the acylium ion electrophile does not undergo rearrangement, leading to a single, well-defined product.

Mechanistic Rationale

The reaction proceeds via the formation of a highly electrophilic acylium ion. A Lewis acid, typically aluminum chloride (AlCl₃), activates the acylating agent (e.g., butanoyl chloride) by coordinating to the chlorine atom, which facilitates its departure and the generation of the acylium ion. This powerful electrophile is then attacked by the electron-rich π-system of the chlorobenzene ring to form a resonance-stabilized carbocation intermediate (the sigma complex). The aromaticity is subsequently restored by the elimination of a proton, yielding the final ketone product.

Experimental Protocol: Synthesis of 4-(2-Chlorophenyl)butan-2-one

This protocol describes a representative lab-scale synthesis.

Materials:

  • Chlorobenzene

  • Butanoyl chloride

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (HCl), concentrated

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Saturated sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ice bath

Procedure:

  • Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add chlorobenzene (1.0 eq) and anhydrous DCM. Cool the flask to 0 °C in an ice bath.

  • Lewis Acid Addition: Carefully and portion-wise, add anhydrous AlCl₃ (1.1 eq) to the stirred solution. Causality Note: Anhydrous conditions are critical as AlCl₃ reacts violently with water, which would also deactivate the catalyst.

  • Acylating Agent Addition: Add butanoyl chloride (1.05 eq) to the dropping funnel and add it dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.

  • Reaction Progression: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.

  • Quenching: Carefully quench the reaction by slowly pouring the mixture into a beaker containing crushed ice and concentrated HCl. Expertise Note: The acid workup protonates the aluminum-ketone complex, breaking it up and moving all aluminum salts into the aqueous phase.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice with DCM.

  • Washing: Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution (to neutralize any remaining acid), and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude oil can be purified by vacuum distillation or column chromatography on silica gel to yield pure 4-(2-Chlorophenyl)butan-2-one.

Synthesis Workflow Diagram

G cluster_setup Reaction Setup cluster_reaction Reaction & Workup cluster_purification Isolation reactants Chlorobenzene + Butanoyl Chloride in Anhydrous DCM setup Combine reactants and catalyst at 0 °C under N2 reactants->setup catalyst Anhydrous AlCl3 catalyst->setup stir Stir at RT for 2-4h (Monitor by TLC) setup->stir quench Quench with Ice/HCl stir->quench extract Extract with DCM quench->extract wash Wash with H2O, NaHCO3, Brine extract->wash dry Dry over MgSO4 wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify (Column or Distillation) concentrate->purify product Pure 4-(2-Chlorophenyl)butan-2-one purify->product

Caption: Friedel-Crafts Acylation Workflow.

Spectroscopic and Analytical Characterization

Structural confirmation of 4-(2-Chlorophenyl)butan-2-one relies on a combination of spectroscopic methods. The expected data are inferred from the known behavior of its functional groups.

TechniqueExpected Features
¹H NMR ~2.1 ppm (s, 3H): Methyl protons of the ketone (CH₃-C=O).~2.9 ppm (t, 2H): Methylene protons adjacent to the aromatic ring (Ar-CH₂).~3.1 ppm (t, 2H): Methylene protons adjacent to the carbonyl (CH₂-C=O).7.1-7.4 ppm (m, 4H): Aromatic protons, showing a complex multiplet pattern characteristic of ortho-disubstitution.
¹³C NMR ~30 ppm: Methyl carbon (CH₃).~45 ppm: Methylene carbon adjacent to the carbonyl.~29 ppm: Methylene carbon adjacent to the ring.127-135 ppm: Aromatic carbons (4 signals expected due to symmetry).~139 ppm: Aromatic carbon bearing the alkyl chain (ipso-carbon).~134 ppm: Aromatic carbon bearing the chlorine (ipso-carbon).~207 ppm: Carbonyl carbon (C=O).[5]
IR Spectroscopy ~1715 cm⁻¹: Strong, sharp absorbance from the C=O (ketone) stretch.[6]~3050-3100 cm⁻¹: C-H stretches from the aromatic ring.~2850-2960 cm⁻¹: C-H stretches from the aliphatic chain.~750 cm⁻¹: Strong absorbance from C-Cl stretch and ortho-disubstitution pattern.
Mass Spectrometry (EI) m/z 182/184: Molecular ion peaks (M⁺, M⁺+2) in a ~3:1 ratio, characteristic of a single chlorine atom.m/z 43: Prominent peak from the acetyl fragment [CH₃CO]⁺.[5]m/z 139/141: Fragment from benzylic cleavage [ClC₆H₄CH₂]⁺.

Chemical Reactivity and Synthetic Utility

The primary sites of reactivity in 4-(2-Chlorophenyl)butan-2-one are the ketone's carbonyl group and the aromatic ring. The carbonyl is susceptible to nucleophilic attack and reduction, while the ring can undergo further electrophilic substitution, directed by the existing chloro- and alkyl- substituents.

Reduction of the Carbonyl Group

A common and powerful transformation is the complete reduction of the ketone to a methylene group (-CH₂-), forming 1-chloro-2-butylbenzene. This is a key step in synthesizing linear alkylbenzenes, which cannot be made directly via Friedel-Crafts alkylation due to carbocation rearrangements.[7] Two classical methods are employed depending on the substrate's sensitivity to acid or base.

  • Clemmensen Reduction: This method uses amalgamated zinc (Zn(Hg)) in concentrated HCl.[8][9] It is ideal for substrates that are stable in strong acid. The mechanism is thought to occur on the surface of the zinc.[10]

  • Wolff-Kishner Reduction: This reaction utilizes hydrazine (N₂H₄) and a strong base (like KOH) at high temperatures, typically in a high-boiling solvent like ethylene glycol.[8][11][12] It is the method of choice for molecules that are sensitive to acid. The driving force is the formation of highly stable nitrogen gas.[13][14]

Experimental Protocol: Wolff-Kishner Reduction

Materials:

  • 4-(2-Chlorophenyl)butan-2-one

  • Hydrazine hydrate (N₂H₄·H₂O)

  • Potassium hydroxide (KOH)

  • Ethylene glycol

  • Diethyl ether

  • Saturated ammonium chloride (NH₄Cl) solution

Procedure:

  • Hydrazone Formation: In a round-bottom flask fitted with a reflux condenser, combine 4-(2-Chlorophenyl)butan-2-one (1.0 eq), hydrazine hydrate (2.0 eq), and ethylene glycol. Heat the mixture to 100-120 °C for 1 hour to form the hydrazone in situ.

  • Base Addition: Cool the mixture slightly and add solid KOH pellets (3.0 eq). Safety Note: The addition of KOH is exothermic.

  • Elimination: Replace the reflux condenser with a distillation apparatus and heat the mixture to ~200 °C. Water and excess hydrazine will distill off. Once the distillation ceases, return the apparatus to a reflux setup.

  • Decomposition: Maintain the reaction at reflux (~190-200 °C) for 3-5 hours. The solution will typically turn color, and the evolution of nitrogen gas will be observed.

  • Workup: Cool the reaction to room temperature and dilute with water. Transfer to a separatory funnel and extract three times with diethyl ether.

  • Washing and Drying: Combine the organic extracts, wash with saturated NH₄Cl solution and brine, then dry over anhydrous Na₂SO₄.

  • Isolation: Filter and concentrate the solvent to yield the crude product, which can be purified by chromatography or distillation.

Key Reduction Pathways

G cluster_clemmensen Acidic Conditions cluster_wolff Basic Conditions start 4-(2-Chlorophenyl)butan-2-one clemmensen Clemmensen Reduction (Zn(Hg), conc. HCl) start->clemmensen Best for acid-stable substrates wolff Wolff-Kishner Reduction (N2H4, KOH, Heat) start->wolff Best for base-stable substrates product 1-Chloro-2-butylbenzene clemmensen->product wolff->product

Caption: Alternative pathways for ketone reduction.

Applications in Research and Drug Development

While specific, large-scale applications of 4-(2-Chlorophenyl)butan-2-one are niche, its value lies in its role as a versatile intermediate. Chloro-containing molecules are prevalent in pharmaceuticals and agrochemicals, and this compound provides a scaffold for further elaboration.[15]

  • Pharmaceutical Synthesis: The butanone side chain can be functionalized to create more complex structures. For instance, the ketone can be converted into an amine via reductive amination, a key transformation in the synthesis of many active pharmaceutical ingredients (APIs).[16]

  • Building Block for Heterocycles: The compound serves as a precursor for building heterocyclic ring systems, which are core components of many drugs.

  • Fragment-Based Discovery: In medicinal chemistry, it can be used as a fragment for screening or as a starting point for developing new therapeutic agents. The combination of a halogenated aromatic ring and a flexible alkyl-ketone chain provides multiple points for modification.

Safety and Handling

Based on data for structurally similar compounds like its 4-chloro isomer, 4-(2-Chlorophenyl)butan-2-one should be handled with appropriate care.

  • GHS Hazard Statements: Likely to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[17]

  • Precautions: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes.

Conclusion

4-(2-Chlorophenyl)butan-2-one is a valuable synthetic intermediate with well-defined chemical properties. Its straightforward synthesis via Friedel-Crafts acylation and the predictable reactivity of its ketone functional group make it a reliable building block for accessing more complex molecules. A thorough understanding of its spectroscopic signature is essential for quality control, while knowledge of its key transformations, particularly Clemmensen and Wolff-Kishner reductions, allows researchers to strategically incorporate it into synthetic pathways for pharmaceutical and materials science applications.

References

  • Electronic Supplementary Information - The Royal Society of Chemistry.
  • 4-(4-Chlorophenyl)butan-2-one | C10H11ClO | CID 219277 - PubChem.
  • The Wolff-Kishner, Clemmensen, And Other Carbonyl Reductions - Master Organic Chemistry.
  • Asymmetric Reductive Amination of Structurally Diverse Ketones with an Engineered Amine Dehydrogenase | The Journal of Organic Chemistry - ACS Publications.
  • Spectra to structure (4-(4-Hydroxyphenyl)-2-butanone) - YouTube. Available at: [Link]

  • 4-(2-Chlorophenyl)butan-2-one | C10H11ClO | CID 18551300 - PubChem.
  • Synthesis of aryl ketones by acylation of arenes - Organic Chemistry Portal. Available at: [Link]

  • Friedel-Crafts Acylation - Chemistry Steps. Available at: [Link]

  • EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation - Master Organic Chemistry. Available at: [Link]

  • Friedel-Crafts Acylation; Reductions of Aryl Ketones - YouTube. Available at: [Link]

  • Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed Central. Available at: [Link]

  • Wolff-Kishner Reduction - Chemistry LibreTexts. Available at: [Link]

  • Wolff Kishner Reduction Mechanism - YouTube. Available at: [Link]

  • Wolff–Kishner reduction - Wikipedia. Available at: [Link]

  • Wolff Kishner reduction mechanism - BYJU'S. Available at: [Link]

  • Reaction Mechanism of Clemmensen Reduction - Physics Wallah. Available at: [Link]

  • CLEMMENSEN REDUCTION 1. This reaction was first reported by Clemmensen of Park Davis in 1913. 2. It is the reduction of carbonyl. Available at: [Link]

  • Clemmensen Reduction & Wolff Kishner Mechanism - YouTube. Available at: [Link]

  • 4-chloro-2-butanone - NIST WebBook. Available at: [Link]

Sources

4-(2-Chlorophenyl)butan-2-one molecular weight

Author: BenchChem Technical Support Team. Date: February 2026

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Defining the Guide Scope

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4-(2-Chlorophenyl)butan-2-one structural formula

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 4-(2-Chlorophenyl)butan-2-one: Synthesis, Characterization, and Reactivity

Introduction

4-(2-Chlorophenyl)butan-2-one is a substituted aromatic ketone of significant interest to the chemical and pharmaceutical research communities. Its structural framework, featuring a reactive carbonyl group and a substituted phenyl ring, renders it a versatile intermediate for the synthesis of more complex molecular architectures. This guide, intended for researchers, chemists, and professionals in drug development, provides a comprehensive overview of 4-(2-Chlorophenyl)butan-2-one, delving into its chemical properties, reliable synthetic routes, rigorous characterization methodologies, and key chemical transformations. The content herein is structured to provide not just procedural details but also the underlying scientific rationale, ensuring a thorough understanding of the compound's chemistry.

Chemical Identity and Physicochemical Properties

A precise understanding of a compound's identity and physical characteristics is fundamental to its application in a laboratory setting. 4-(2-Chlorophenyl)butan-2-one is systematically identified by the International Union of Pure and Applied Chemistry (IUPAC) as 4-(2-chlorophenyl)butan-2-one.[1] Its unique Chemical Abstracts Service (CAS) registry number is 3506-72-7.[1]

The molecular structure consists of a butan-2-one backbone where the terminal carbon is attached to a benzene ring substituted with a chlorine atom at the ortho (position 2) position.

Structural Formula

Caption: 2D Structural Formula of 4-(2-Chlorophenyl)butan-2-one.

The key physicochemical properties of 4-(2-Chlorophenyl)butan-2-one are summarized in the table below. These computed properties are essential for planning reactions, purification procedures, and analytical methods.[1]

PropertyValueSource
Molecular Formula C₁₀H₁₁ClOPubChem[1]
Molecular Weight 182.64 g/mol PubChem[1]
IUPAC Name 4-(2-chlorophenyl)butan-2-onePubChem[1]
CAS Number 3506-72-7PubChem[1]
XLogP3 2.5PubChem[1]
Hydrogen Bond Donor Count 0PubChem[1]
Hydrogen Bond Acceptor Count 1PubChem[1]
Rotatable Bond Count 3PubChem[1]

Synthesis of 4-(2-Chlorophenyl)butan-2-one

The synthesis of aryl ketones is a cornerstone of organic chemistry, with the Friedel-Crafts acylation being a classic and highly effective method.[2][3][4] This approach allows for the direct introduction of an acyl group onto an aromatic ring. For the synthesis of 4-(2-Chlorophenyl)butan-2-one, a logical and efficient pathway involves a two-step sequence: Friedel-Crafts acylation followed by a selective reduction.

SynthesisWorkflow start Chlorobenzene + 4-Chlorobutanoyl Chloride step1 Step 1: Friedel-Crafts Acylation (Lewis Acid Catalyst, e.g., AlCl₃) start->step1 intermediate Intermediate: 4-Chloro-1-(2-chlorophenyl)butan-1-one step1->intermediate Forms C-C bond step2 Step 2: Reductive Dehalogenation (e.g., Zn/HCl or Catalytic Hydrogenation) intermediate->step2 product Final Product: 4-(2-Chlorophenyl)butan-2-one step2->product Selectively removes Cl

Caption: Proposed synthetic workflow for 4-(2-Chlorophenyl)butan-2-one.

Step 1: Friedel-Crafts Acylation of Chlorobenzene

The initial step involves the reaction of chlorobenzene with 4-chlorobutanoyl chloride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃).

  • Reaction: Chlorobenzene + 4-Chlorobutanoyl Chloride → 4-Chloro-1-(2/4-chlorophenyl)butan-1-one

  • Causality of Reagent Selection:

    • Chlorobenzene: Serves as the aromatic substrate. The chlorine atom is an ortho-, para-directing deactivator. Therefore, the acylation will primarily occur at the para position due to less steric hindrance, with a smaller amount of the ortho-substituted product.

    • 4-Chlorobutanoyl Chloride: This is the acylating agent. It provides the four-carbon chain with a reactive acyl chloride group for the electrophilic substitution and a terminal chlorine atom for subsequent modification.

    • Aluminum Chloride (AlCl₃): This strong Lewis acid is crucial for activating the acyl chloride. It coordinates with the chlorine of the acyl chloride, generating a highly electrophilic acylium ion (or a polarized complex), which is then attacked by the electron-rich aromatic ring.[3]

Experimental Protocol:

  • To a flame-dried, three-necked flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl), add anhydrous aluminum chloride (1.1 eq) and a dry, inert solvent (e.g., dichloromethane or 1,2-dichloroethane).

  • Cool the suspension to 0°C in an ice bath.

  • Add chlorobenzene (1.0 eq) to the flask.

  • Slowly add 4-chlorobutanoyl chloride (1.0 eq) dropwise from the dropping funnel over 30-60 minutes, maintaining the temperature below 5°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC.

  • Upon completion, carefully quench the reaction by pouring the mixture onto crushed ice containing concentrated hydrochloric acid. This step hydrolyzes the aluminum complexes and separates the organic and aqueous layers.

  • Separate the organic layer, wash with water, saturated sodium bicarbonate solution, and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to yield the crude product, which will be a mixture of ortho and para isomers. The para isomer is typically the major product and can be separated by column chromatography or recrystallization.

Step 2: Reduction of the Aryl Ketone

The product from the Friedel-Crafts acylation is an aryl ketone. To obtain the target molecule, 4-(2-Chlorophenyl)butan-2-one, the ketone functional group must be reduced to a methylene (CH₂) group. The Clemmensen and Wolff-Kishner reductions are two classical methods for this transformation.[5][6][7][8]

  • Clemmensen Reduction (Acidic Conditions): This method uses zinc amalgam (Zn(Hg)) and concentrated hydrochloric acid to reduce the ketone.[7][9] It is particularly effective for aryl-alkyl ketones that are stable in strong acid.[8]

  • Wolff-Kishner Reduction (Basic Conditions): This reaction involves the formation of a hydrazone by reacting the ketone with hydrazine (N₂H₄), followed by heating with a strong base like potassium hydroxide (KOH) in a high-boiling solvent such as ethylene glycol.[5][10][11][12] This method is suitable for substrates that are sensitive to acid.

Choice of Method: Since the substrate contains a chlorine substituent on the aromatic ring which is stable to both acidic and basic conditions, either method could be employed. The Clemmensen reduction is often preferred for its operational simplicity when applicable.

Experimental Protocol (Clemmensen Reduction):

  • In a round-bottom flask fitted with a reflux condenser, place the 1-(2-chlorophenyl)butan-1-one (1.0 eq) obtained from the previous step.

  • Add amalgamated zinc, prepared by treating zinc granules with a mercuric chloride solution.

  • Add concentrated hydrochloric acid and a co-solvent like toluene.

  • Heat the mixture to reflux with vigorous stirring for several hours. Additional portions of HCl may be required during the reaction.

  • Monitor the disappearance of the starting material by TLC.

  • After the reaction is complete, cool the mixture, and separate the organic layer.

  • Extract the aqueous layer with toluene or diethyl ether.

  • Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Purify the product by vacuum distillation or column chromatography to obtain pure 4-(2-chlorophenyl)butane.

Note: The above synthesis yields the alkane. To obtain the target ketone 4-(2-Chlorophenyl)butan-2-one, a different synthetic strategy is required. A more direct synthesis is outlined below.

Alternative and More Direct Synthesis: Acetoacetic Ester Synthesis

A more direct and reliable method to synthesize the target compound is via the acetoacetic ester synthesis, which allows for the controlled formation of ketones.

SynthesisWorkflow2 start Ethyl Acetoacetate + 2-Chlorobenzyl Chloride step1 Step 1: Alkylation (Base, e.g., NaOEt) start->step1 intermediate Intermediate: Ethyl 2-(2-chlorobenzyl)-3-oxobutanoate step1->intermediate Forms C-C bond step2 Step 2: Hydrolysis & Decarboxylation (Aq. Acid or Base, then Heat) intermediate->step2 product Final Product: 4-(2-Chlorophenyl)butan-2-one step2->product Removes ester group

Caption: Acetoacetic ester synthesis workflow for 4-(2-Chlorophenyl)butan-2-one.

Experimental Protocol:

  • Enolate Formation: Dissolve sodium metal (1.0 eq) in absolute ethanol to prepare a fresh solution of sodium ethoxide. To this solution, add ethyl acetoacetate (1.0 eq) dropwise at room temperature to form the sodium enolate.

  • Alkylation: Add 2-chlorobenzyl chloride (1.0 eq) to the enolate solution and heat the mixture to reflux for 2-3 hours until the alkylation is complete (monitored by TLC).

  • Hydrolysis and Decarboxylation: Cool the reaction mixture and remove the ethanol under reduced pressure. Add an aqueous solution of sodium hydroxide and reflux to hydrolyze the ester. Afterward, carefully acidify the mixture with dilute sulfuric acid and heat gently. Carbon dioxide will evolve as the β-keto acid decarboxylates to form the desired ketone.

  • Workup and Purification: After cooling, extract the product with diethyl ether. Wash the organic layer with water and brine, dry over anhydrous magnesium sulfate, and remove the solvent. The crude product can then be purified by vacuum distillation to yield pure 4-(2-Chlorophenyl)butan-2-one.

Structural Elucidation and Characterization

Confirming the identity and purity of the synthesized 4-(2-Chlorophenyl)butan-2-one is achieved through a combination of spectroscopic techniques. Each method provides unique information about the molecule's structure.

TechniqueExpected Observations
¹H NMR - A singlet around δ 2.1-2.2 ppm (3H) for the methyl protons (CH₃) adjacent to the carbonyl. - Two triplets around δ 2.8-3.1 ppm (4H total), corresponding to the two methylene groups (CH₂-CH₂), showing coupling to each other. - A multiplet in the aromatic region (δ 7.1-7.4 ppm) for the four protons on the substituted benzene ring.
¹³C NMR - A peak at δ > 200 ppm for the ketone carbonyl carbon. - A peak around δ 30 ppm for the methyl carbon. - Peaks for the two methylene carbons in the δ 30-50 ppm range. - Multiple peaks in the aromatic region (δ 125-140 ppm), including the carbon bearing the chlorine atom.
IR Spectroscopy - A strong, sharp absorption band around 1715 cm⁻¹ characteristic of the C=O stretch of a ketone. - C-H stretching vibrations for the aromatic ring just above 3000 cm⁻¹ and for the aliphatic chain just below 3000 cm⁻¹. - C=C stretching bands in the 1450-1600 cm⁻¹ region for the aromatic ring. - A C-Cl stretching band in the fingerprint region.
Mass Spectrometry - A molecular ion peak (M⁺) at m/z 182 and an M+2 peak at m/z 184 with an approximate intensity ratio of 3:1, which is characteristic of the presence of one chlorine atom. - A prominent fragment from McLafferty rearrangement and alpha-cleavage, such as a peak at m/z 43 ([CH₃CO]⁺).

Reactivity and Synthetic Applications

The presence of both a ketone and a chlorinated aromatic ring makes 4-(2-Chlorophenyl)butan-2-one a useful building block for further chemical modifications.

Reduction of the Carbonyl Group

The ketone can be selectively reduced to either a secondary alcohol or completely deoxygenated to a methylene group.

ReactivityDiagram start 4-(2-Chlorophenyl)butan-2-one alcohol 4-(2-Chlorophenyl)butan-2-ol (Secondary Alcohol) start->alcohol NaBH₄ or LiAlH₄ (Reduction to Alcohol) alkane 1-Chloro-2-butylbenzene (Alkane) start->alkane Wolff-Kishner or Clemmensen (Reduction to Alkane)

Caption: Key reduction pathways of 4-(2-Chlorophenyl)butan-2-one.

  • Reduction to an Alcohol: Treatment with mild reducing agents like sodium borohydride (NaBH₄) in methanol or ethanol will selectively reduce the ketone to the corresponding secondary alcohol, 4-(2-chlorophenyl)butan-2-ol. This reaction is typically fast, high-yielding, and conducted at room temperature.

  • Reduction to an Alkane: As previously discussed, the Wolff-Kishner or Clemmensen reduction can be used to completely remove the carbonyl oxygen, yielding 1-chloro-2-butylbenzene.[13] This transformation is valuable for synthesizing alkylbenzenes from Friedel-Crafts acylation products, avoiding the carbocation rearrangements that can occur during direct Friedel-Crafts alkylation.

Applications in Drug Development

While specific, large-scale applications of 4-(2-Chlorophenyl)butan-2-one are not extensively documented in mainstream literature, its structural motif is present in various pharmacologically active molecules. Arylbutanone scaffolds are precursors to compounds like Haloperidol, a butyrophenone antipsychotic, although Haloperidol itself contains a 4-chlorophenyl group attached to a different position of the butane chain.[14] Nevertheless, intermediates like 4-(2-Chlorophenyl)butan-2-one are valuable starting materials for creating libraries of novel compounds for screening in drug discovery programs, particularly in neuroscience and oncology.

Safety and Handling

While specific toxicity data for 4-(2-Chlorophenyl)butan-2-one is limited, it should be handled with the care appropriate for a laboratory chemical. Structurally related compounds, such as 4-(4-chlorophenyl)butan-2-one, are classified with GHS hazard statements indicating they may cause skin and eye irritation, and respiratory irritation.[15]

  • GHS Hazard Statements (for related compounds): H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[15]

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat when handling this compound.

  • Handling: Work in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors. Avoid contact with skin, eyes, and clothing.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.

Conclusion

4-(2-Chlorophenyl)butan-2-one is a valuable synthetic intermediate with a rich chemistry defined by its ketone and substituted aromatic functionalities. Its synthesis, primarily achieved through methods like the acetoacetic ester synthesis, is well within the capabilities of a standard organic chemistry laboratory. Rigorous characterization using modern spectroscopic methods is essential to ensure its identity and purity. The compound's reactivity, particularly at the carbonyl group, opens up pathways to a variety of other molecules, making it a useful tool for medicinal chemists and researchers in the broader chemical sciences. Proper safety precautions are essential when handling this and any laboratory chemical.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 18551300, 4-(2-Chlorophenyl)butan-2-one. Retrieved from [Link].

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 219277, 4-(4-Chlorophenyl)butan-2-one. Retrieved from [Link].

  • Organic Chemistry Portal. Synthesis of aryl ketones by acylation of arenes. Retrieved from [Link].

  • Chemistry Steps. Friedel-Crafts Acylation. Retrieved from [Link].

  • Master Organic Chemistry (2018). The Wolff-Kishner, Clemmensen, And Other Carbonyl Reductions. Retrieved from [Link].

  • BYJU'S. Clemmensen Reduction. Retrieved from [Link].

  • Wikipedia. Wolff–Kishner reduction. Retrieved from [Link].

  • Chad's Prep. The Clemmensen and Wolff Kishner Reductions. Retrieved from [Link].

  • YouTube (2023). Friedel-Crafts Acylation; Reductions of Aryl Ketones. Retrieved from [Link].

  • Wikipedia. Haloperidol. Retrieved from [Link].

  • Physics Wallah. Reaction Mechanism of Clemmensen Reduction. Retrieved from [Link].

  • National Center for Biotechnology Information (2023). Friedel–Crafts acylation via interrupted Beckmann fragmentation of activated ketones. Retrieved from [Link].

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An In-Depth Technical Guide to 4-(2-Chlorophenyl)butan-2-one: Nomenclature, Properties, and Synthetic Considerations

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-(2-Chlorophenyl)butan-2-one, a halogenated aromatic ketone of significant interest in synthetic chemistry. The document delves into its nomenclature, including a detailed list of synonyms and chemical identifiers. It further explores its physicochemical properties, offering both computed data and comparative analysis with its structural isomers. A significant portion of this guide is dedicated to outlining plausible synthetic pathways, with a focus on established methodologies such as Friedel-Crafts reactions. Additionally, it covers the analytical techniques essential for its characterization and discusses its potential applications as a key intermediate in the synthesis of higher-order molecules, particularly within the pharmaceutical landscape. Safety and handling protocols, inferred from structurally related compounds, are also presented to ensure safe laboratory practices. This guide is intended to be a valuable resource for researchers and professionals engaged in organic synthesis and drug discovery.

Introduction

4-(2-Chlorophenyl)butan-2-one is a chemical compound that belongs to the class of aromatic ketones. Its structure, featuring a 2-chlorophenyl ring attached to a butanone chain, makes it a versatile building block in organic synthesis. The presence of the chlorine atom and the ketone functional group provides two reactive sites for a variety of chemical transformations. While not as extensively documented as its 4-chloro isomer, 4-(2-chlorophenyl)butan-2-one holds potential as a precursor for various target molecules, particularly in the development of novel therapeutic agents. The strategic placement of the chlorine atom at the ortho position can influence the molecule's reactivity and the stereochemistry of its derivatives, offering unique synthetic possibilities.

Nomenclature and Chemical Identifiers

Accurate identification of chemical compounds is paramount in research and development. This section provides a comprehensive list of synonyms and identifiers for 4-(2-Chlorophenyl)butan-2-one.

Systematic and Common Names

The most systematic and widely accepted name for this compound is 4-(2-chlorophenyl)butan-2-one , as designated by the International Union of Pure and Applied Chemistry (IUPAC).[1] A variety of synonyms are also used in literature and commercial listings, which are crucial to recognize for a thorough literature search.

Table 1: Synonyms and Identifiers for 4-(2-Chlorophenyl)butan-2-one

Identifier TypeValueSource
IUPAC Name 4-(2-chlorophenyl)butan-2-onePubChem[1]
CAS Number 3506-72-7PubChem[1]
Molecular Formula C₁₀H₁₁ClOPubChem[1]
Synonyms 4-(2-CHLOROPHENYL)-2-BUTANONEPubChem[1]
2-Butanone, 4-(2-chlorophenyl)-PubChem[1]
4-(2-chloro-phenyl)-butan-2-onePubChem[1]
InChI InChI=1S/C10H11ClO/c1-8(12)6-7-9-4-2-3-5-10(9)11/h2-5H,6-7H2,1H3PubChem[1]
InChIKey IODZQCDPJUFKQW-UHFFFAOYSA-NPubChem[1]
SMILES CC(=O)CCC1=CC=CC=C1ClPubChem[1]
DSSTox Substance ID DTXSID70595034PubChem[1]

Physicochemical Properties

Table 2: Computed Physicochemical Properties of 4-(2-Chlorophenyl)butan-2-one

PropertyValueSource
Molecular Weight 182.64 g/mol PubChem[1]
XLogP3 2.5PubChem[1]
Hydrogen Bond Donor Count 0PubChem[1]
Hydrogen Bond Acceptor Count 1PubChem[1]
Rotatable Bond Count 3PubChem[1]
Exact Mass 182.0498427 DaPubChem[1]
Topological Polar Surface Area 17.1 ŲPubChem[1]
Heavy Atom Count 12PubChem[1]

For comparative purposes, the experimentally determined boiling point of the isomeric compound, 4-(4-chlorophenyl)butane-2-one, is reported to be 110-114 °C at a pressure of 3 Torr. It is reasonable to assume that 4-(2-Chlorophenyl)butan-2-one would have a similar boiling point under reduced pressure.

Synthesis and Manufacturing

The synthesis of 4-(2-Chlorophenyl)butan-2-one is not explicitly detailed in readily available literature. However, based on established principles of organic chemistry, a plausible and efficient synthetic route can be proposed. A common method for the synthesis of aryl-substituted ketones is the Friedel-Crafts acylation.

Proposed Synthetic Pathway: Friedel-Crafts Acylation

A likely approach involves the reaction of a suitable 2-chlorophenyl derivative with a butanoyl synthon under Friedel-Crafts conditions. One possible route starts from 2-chlorophenylacetic acid.

Synthesis_of_4-(2-Chlorophenyl)butan-2-one cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product reactant1 2-Chlorophenylacetic acid intermediate1 2-Chlorophenylacetyl chloride reactant1->intermediate1 Step 1: Acyl Chloride Formation reactant2 Thionyl Chloride (SOCl₂) reactant2->intermediate1 reactant3 Methylmagnesium bromide (CH₃MgBr) or similar product 4-(2-Chlorophenyl)butan-2-one reactant3->product intermediate1->product Step 2: Ketone Formation

Figure 1: Proposed two-step synthesis of 4-(2-Chlorophenyl)butan-2-one.

Step 1: Acyl Chloride Formation The synthesis would commence with the conversion of 2-chlorophenylacetic acid to its more reactive acyl chloride derivative, 2-chlorophenylacetyl chloride. This is a standard transformation typically achieved by reacting the carboxylic acid with thionyl chloride (SOCl₂), often in an inert solvent.

Step 2: Ketone Formation The resulting 2-chlorophenylacetyl chloride can then be reacted with a suitable nucleophilic species to form the ketone. A common method is the reaction with an organocadmium reagent, prepared from a Grignard reagent like methylmagnesium bromide, or through a coupling reaction catalyzed by a transition metal.

Alternative Synthetic Considerations

An alternative approach could involve the alkylation of a 2-chlorophenyl derivative. For instance, the reaction of 2-chlorobenzyl cyanide with acetone under basic conditions could be a viable route, followed by hydrolysis and decarboxylation.

It is important to note that without a specific, experimentally validated protocol, these proposed routes serve as a theoretical framework. Optimization of reaction conditions, including catalyst, solvent, and temperature, would be necessary to achieve a high yield and purity of the final product.

Analytical Characterization

The structural elucidation and purity assessment of 4-(2-Chlorophenyl)butan-2-one would rely on a combination of standard analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons on the 2-chlorophenyl ring, the two methylene groups of the butane chain, and the methyl group of the ketone. The aromatic region would likely display a complex multiplet pattern due to the ortho-chloro substitution. The methylene protons adjacent to the aromatic ring and the ketone would appear as triplets, and the methyl protons as a singlet.

  • ¹³C NMR: The carbon NMR spectrum would show signals for the carbons in the aromatic ring, the carbonyl carbon of the ketone, the two methylene carbons, and the methyl carbon. The chemical shift of the carbonyl carbon would be characteristic of a ketone, typically in the range of 200-220 ppm.

Infrared (IR) Spectroscopy

The IR spectrum would be dominated by a strong absorption band corresponding to the C=O stretching vibration of the ketone functional group, typically appearing around 1715 cm⁻¹. Other characteristic peaks would include C-H stretching vibrations of the aromatic and aliphatic parts of the molecule, and C-Cl stretching vibrations.

Mass Spectrometry (MS)

Mass spectrometry would be used to determine the molecular weight of the compound. The mass spectrum would show a molecular ion peak (M⁺) and a characteristic M+2 peak due to the isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). Fragmentation patterns would likely involve cleavage adjacent to the carbonyl group.

Chromatographic Techniques

Gas chromatography (GC) and high-performance liquid chromatography (HPLC) would be essential for assessing the purity of the compound and for monitoring the progress of its synthesis.

Analytical_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis cluster_final Final Product synthesis Crude Product purification Column Chromatography synthesis->purification purity GC / HPLC for Purity purification->purity structure NMR, IR, MS for Structure purity->structure final_product Pure 4-(2-Chlorophenyl)butan-2-one structure->final_product

Figure 2: A typical workflow for the synthesis and analysis of 4-(2-Chlorophenyl)butan-2-one.

Applications and Areas of Interest

While specific applications of 4-(2-Chlorophenyl)butan-2-one are not widely reported, its structural motifs suggest its utility as a key intermediate in several areas of chemical research and development.

Pharmaceutical Synthesis

The structurally similar 4-(4-chlorophenyl)butane-2-one is a known reactant in the preparation of diarylheptanoids, which have been investigated as inhibitors of tumor necrosis factor-α (TNF-α). This suggests that 4-(2-Chlorophenyl)butan-2-one could also serve as a valuable precursor for the synthesis of novel biologically active compounds. The ortho-chloro substitution could lead to derivatives with unique pharmacological profiles due to altered steric and electronic properties.

Agrochemical Research

Many commercial pesticides and herbicides contain chlorinated aromatic moieties. The reactivity of the ketone group in 4-(2-Chlorophenyl)butan-2-one allows for the introduction of further functionalities, making it a potential building block for new agrochemicals.

Material Science

Aromatic ketones can be used as photoinitiators in polymerization processes. The specific substitution pattern of 4-(2-Chlorophenyl)butan-2-one might impart desirable properties to polymers initiated with its derivatives.

Safety and Handling

No specific safety data sheet (SDS) for 4-(2-Chlorophenyl)butan-2-one is available in the searched databases. Therefore, a cautious approach to handling is imperative, and safety protocols should be based on the known hazards of structurally similar compounds.

The GHS classification for the isomeric 4-(4-chlorophenyl)butan-2-one indicates that it can cause skin and serious eye irritation, and may cause respiratory irritation.[2] Similarly, 4-chloro-2-butanone is classified as a flammable liquid and vapor that causes skin and serious eye irritation, and may cause respiratory irritation.[3]

Based on these data, it is prudent to handle 4-(2-Chlorophenyl)butan-2-one with the following precautions:

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.

  • Ventilation: Use only in a well-ventilated area, preferably in a chemical fume hood.

  • Handling: Avoid contact with skin, eyes, and clothing. Avoid breathing dust, fumes, gas, mist, vapors, or spray.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.

  • First Aid: In case of contact with eyes or skin, rinse immediately with plenty of water and seek medical advice. If inhaled, move to fresh air. If swallowed, seek medical attention immediately.

A thorough risk assessment should be conducted before handling this compound.

Conclusion

4-(2-Chlorophenyl)butan-2-one is a chemical intermediate with considerable potential in synthetic organic chemistry. While detailed experimental data and specific applications are not as prevalent in the literature as for its 4-chloro isomer, its structural features suggest a range of possible uses, particularly in the synthesis of novel pharmaceutical and agrochemical compounds. This guide has provided a comprehensive overview of its nomenclature, computed physicochemical properties, plausible synthetic routes, and necessary analytical characterization techniques. By consolidating the available information and providing a scientifically grounded perspective on its potential, this document aims to facilitate further research and application of this versatile molecule. As with any chemical, adherence to strict safety protocols is essential when handling 4-(2-Chlorophenyl)butan-2-one.

References

  • PubChem. 4-(4-Chlorophenyl)butan-2-one. National Center for Biotechnology Information. [Link]

  • PubChem. 4-Chloro-2-butanone. National Center for Biotechnology Information. [Link]

  • PubChem. 4-(2-Chlorophenyl)butan-2-one. National Center for Biotechnology Information. [Link]

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The Multifaceted Biological Activities of 2-Chlorophenyl Ketones: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 2-chlorophenyl ketone scaffold represents a privileged structural motif in medicinal chemistry, underpinning a diverse array of biological activities. This technical guide provides an in-depth exploration of the antimicrobial, anticancer, and anti-inflammatory properties of this versatile class of compounds. By delving into their mechanisms of action, structure-activity relationships, and key experimental protocols, this document serves as a comprehensive resource for researchers, scientists, and professionals engaged in the field of drug development. The synthesis of quantitative data into comparative tables and the visualization of complex biological pathways and experimental workflows aim to facilitate a deeper understanding and inspire further innovation in the therapeutic application of 2-chlorophenyl ketones.

Introduction: The Chemical Versatility and Biological Significance of 2-Chlorophenyl Ketones

The 2-chlorophenyl ketone moiety, characterized by a ketone functional group attached to a benzene ring substituted with a chlorine atom at the ortho position, is a cornerstone in the synthesis of numerous biologically active molecules. The electronic and steric properties conferred by the chlorine atom significantly influence the reactivity and binding affinities of these compounds, making them attractive candidates for therapeutic development. While the most widely recognized derivative is ketamine, a potent anesthetic and NMDA receptor antagonist, the broader class of 2-chlorophenyl ketones exhibits a rich and varied pharmacological profile.[1] This guide will systematically explore the key therapeutic areas where these compounds have shown promise: antimicrobial, anticancer, and anti-inflammatory applications.

The α,β-unsaturated ketone derivatives, known as chalcones, represent a significant and extensively studied subclass of 2-chlorophenyl ketones. The unique chemical architecture of chalcones, featuring two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system, is responsible for their broad spectrum of biological activities.[1][2] The Claisen-Schmidt condensation is a cornerstone reaction for the synthesis of these valuable compounds.[1] This guide will place a significant emphasis on the biological activities of these chalcone derivatives, while also exploring other notable 2-chlorophenyl ketone-containing molecules.

Antimicrobial Activity: A Renewed Arsenal Against Pathogens

The emergence of multidrug-resistant microbial strains necessitates the urgent development of novel antimicrobial agents. 2-Chlorophenyl ketone derivatives, particularly chalcones, have demonstrated significant potential in this arena, exhibiting activity against a range of bacterial and fungal pathogens.[2]

Mechanism of Antimicrobial Action

The antimicrobial effects of 2-chlorophenyl ketones are often attributed to the reactivity of the α,β-unsaturated carbonyl system present in chalcones. This Michael acceptor can readily react with nucleophilic groups, such as the thiol groups of cysteine residues in essential microbial enzymes and proteins, leading to their inactivation and subsequent cell death.[1] The lipophilicity conferred by the chlorophenyl ring can also enhance the ability of these compounds to penetrate microbial cell membranes.

In Vitro Antimicrobial Evaluation

A standardized approach to assessing the antimicrobial potency of novel compounds involves determining the Minimum Inhibitory Concentration (MIC).

This method provides a quantitative measure of a compound's antimicrobial activity.

  • Preparation of Microbial Inoculum: A standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) is prepared in a suitable broth medium to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Serial Dilution of Test Compound: The 2-chlorophenyl ketone derivative is serially diluted in a 96-well microtiter plate containing the broth medium to obtain a range of concentrations.

  • Inoculation: Each well is inoculated with the standardized microbial suspension. Positive (microorganism and broth) and negative (broth only) controls are included.

  • Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 24-48 hours).

  • Determination of MIC: The MIC is visually determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[3] Spectrophotometric readings can also be used for more precise quantification.[1]

Structure-Activity Relationship (SAR) Insights

The antimicrobial activity of 2-chlorophenyl ketones is significantly influenced by the nature and position of substituents on the aromatic rings.

  • Electron-Withdrawing Groups: The presence of electron-withdrawing groups, such as the 2-chloro substituent, can enhance the electrophilicity of the β-carbon in the chalcone backbone, increasing its reactivity as a Michael acceptor and often leading to improved antimicrobial activity.[4]

  • Heterocyclic Rings: The incorporation of heterocyclic rings in place of one of the phenyl rings can modulate the antimicrobial spectrum and potency.[5]

Summary of Antimicrobial Activity Data
CompoundTest OrganismMIC (µg/mL)Reference
3-(2-chlorophenyl)-1-phenylprop-2-en-1-oneEscherichia coli>100[6]
3-(2-chlorophenyl)-1-phenylprop-2-en-1-oneStaphylococcus aureus50[6]
4-chloro-2′-hydroxychalconeEscherichia coliSignificant Inhibition[7]
5′-chloro-2′-hydroxychalconeStaphylococcus aureusSignificant Inhibition[7]

Anticancer Activity: Targeting Tumor Cell Proliferation and Survival

The quest for more effective and selective anticancer agents is a continuous endeavor in pharmaceutical research. 2-Chlorophenyl ketone derivatives, especially chalcones, have emerged as a promising class of compounds with potent cytotoxic effects against various cancer cell lines.[8]

Mechanisms of Anticancer Action

The anticancer activity of these compounds is multifaceted, often involving the induction of apoptosis and the disruption of key cellular processes essential for tumor growth.

  • Induction of Apoptosis: Many 2-chlorophenyl ketone derivatives have been shown to trigger programmed cell death in cancer cells through both intrinsic and extrinsic pathways. This can involve the activation of caspase cascades and the modulation of pro- and anti-apoptotic proteins.[9]

  • Inhibition of Tubulin Polymerization: Chalcones can bind to the colchicine binding site of tubulin, disrupting microtubule dynamics, leading to cell cycle arrest in the G2/M phase, and ultimately inducing apoptosis.[1]

  • Enzyme Inhibition: Certain derivatives have been found to inhibit key enzymes involved in cancer cell signaling and proliferation, such as the PI3K/AKT/mTOR pathway.[10]

anticancer_mechanism cpk 2-Chlorophenyl Ketone (e.g., Chalcone) tubulin Tubulin Polymerization cpk->tubulin Inhibition pi3k PI3K/AKT/mTOR Pathway cpk->pi3k Inhibition microtubules Microtubule Disruption tubulin->microtubules g2m G2/M Phase Arrest microtubules->g2m apoptosis Apoptosis g2m->apoptosis proliferation Cell Proliferation pi3k->proliferation Blocks survival Cell Survival pi3k->survival Blocks anti_inflammatory_workflow start Inflammatory Stimulus (e.g., Carrageenan) paw_edema Paw Edema Development start->paw_edema cpk 2-Chlorophenyl Ketone Derivative Administration cpk->paw_edema Inhibits inhibition Inhibition of Edema cpk->inhibition measurement Plethysmometric Measurement of Paw Volume paw_edema->measurement data Data Analysis: % Inhibition vs. Control measurement->data inhibition->data

Sources

The Therapeutic Frontier: Exploring the Potential of 4-(2-Chlorophenyl)butan-2-one Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Emergence of a Versatile Scaffold

In the landscape of medicinal chemistry, the identification of versatile molecular scaffolds is a critical step toward the development of novel therapeutics. The 4-(2-Chlorophenyl)butan-2-one core represents one such promising scaffold. Its unique structural features, including a flexible butanone chain and a reactive chlorophenyl group, provide a foundation for the synthesis of a diverse array of derivatives with the potential to interact with a variety of biological targets. This guide delves into the burgeoning field of 4-(2-Chlorophenyl)butan-2-one derivatives, exploring their synthesis, potential therapeutic applications, and the underlying pharmacological principles that govern their activity. As we navigate the current understanding of these compounds, we will highlight key research findings that pave the way for future drug discovery and development efforts.

While comprehensive research dedicated solely to the therapeutic applications of 4-(2-Chlorophenyl)butan-2-one derivatives is still emerging, a wealth of information on structurally related compounds provides a strong rationale for their investigation across several key therapeutic areas. This guide will synthesize these findings to present a forward-looking perspective on the potential of this chemical class.

Synthetic Strategies: Building the Molecular Framework

The synthesis of 4-(2-Chlorophenyl)butan-2-one and its derivatives can be approached through various established organic chemistry methodologies. A common precursor for these syntheses is 4-chloro-2-butanone, a key building block in the production of complex active pharmaceutical ingredients (APIs), particularly for creating heterocyclic compounds and selective tyrosine kinase inhibitors[1]. The synthesis of 4-chloro-2-butanone itself can be achieved from 4-hydroxy-2-butanone.

Illustrative Synthetic Pathway: From 4-Hydroxy-2-butanone to the Core Scaffold

The following diagram outlines a conceptual synthetic route to the 4-(2-Chlorophenyl)butan-2-one core, starting from the readily available precursor, 4-hydroxy-2-butanone.

G cluster_0 Step 1: Chlorination cluster_1 Step 2: Friedel-Crafts Alkylation A 4-Hydroxy-2-butanone B 4-Chloro-2-butanone A->B SOCl2 or similar chlorinating agent D 4-(2-Chlorophenyl)butan-2-one B->D label_edge AlCl3 (Lewis Acid catalyst) C Chlorobenzene C->D

Caption: Conceptual synthetic pathway to 4-(2-Chlorophenyl)butan-2-one.

Experimental Protocol: Synthesis of 4-(2-Chlorophenyl)butan-2-one via Friedel-Crafts Alkylation

This protocol is a representative example and may require optimization based on specific laboratory conditions and desired scale.

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add anhydrous aluminum chloride (AlCl₃) and chlorobenzene.

  • Cooling: Cool the reaction mixture to 0-5 °C using an ice bath.

  • Addition of Alkylating Agent: Slowly add 4-chloro-2-butanone dropwise to the stirred suspension over a period of 30-60 minutes, maintaining the temperature below 10 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Quenching: Carefully quench the reaction by slowly pouring the mixture into a beaker containing crushed ice and concentrated hydrochloric acid.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Washing: Combine the organic layers and wash successively with water, a saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired 4-(2-Chlorophenyl)butan-2-one.

Potential Therapeutic Applications: A Landscape of Possibilities

The therapeutic potential of 4-(2-Chlorophenyl)butan-2-one derivatives can be inferred from the biological activities of structurally analogous compounds. The following sections explore these potential applications in detail.

Antimicrobial and Antifungal Agents

The presence of a chlorophenyl group is a common feature in many compounds exhibiting antimicrobial and antifungal properties. Research on various heterocyclic compounds containing a chlorophenyl moiety has demonstrated significant activity against a range of microbial pathogens[2].

For instance, studies on 2-(4-chlorophenyl)-4H-chromen-4-one and its chalcone precursor have shown weak to moderate antibacterial activity against bacteria such as Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, and Streptococcus pyogenes[3]. Similarly, nicotinonitrile derivatives bearing a chlorophenyl group have been synthesized and shown to possess activity against both Gram-positive and Gram-negative bacteria, as well as fungi[4]. This suggests that derivatives of 4-(2-Chlorophenyl)butan-2-one could be promising candidates for the development of new antimicrobial agents.

Anticancer Therapeutics

The chlorophenyl scaffold is present in a number of compounds with demonstrated anticancer activity. The mechanisms of action are varied and point to the potential for 4-(2-Chlorophenyl)butan-2-one derivatives to be developed as novel oncology drugs.

  • Topoisomerase II Inhibition: A series of 2-phenol-4-chlorophenyl-6-aryl pyridines have been shown to be potent topoisomerase II inhibitors, with some compounds exhibiting stronger activity than the established anticancer drug etoposide[5]. This suggests that the chlorophenyl group is important for this inhibitory activity.

  • Kinase Inhibition: N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles have been identified as inhibitors of the AKT2/PKBβ kinase, a key component of a major oncogenic pathway in glioma[6]. These compounds showed promising anti-glioma activity in vitro[6].

  • General Cytotoxicity: Various heterocyclic derivatives containing the chlorophenyl group have demonstrated cytotoxic effects against a range of human cancer cell lines, including breast adenocarcinoma, non-small cell lung cancer, and CNS cancer[7].

The following table summarizes the cytotoxic activity of some chlorophenyl-containing compounds against various cancer cell lines.

Compound ClassCancer Cell LineReported ActivityReference
2-phenol-4-chlorophenyl-6-aryl pyridinesT47D (Breast)IC50 = 0.68-1.25µM[5]
N-(4-chlorophenyl) pyrano[2,3-c]pyrazolesGlioblastoma cellsPotent EC50[6]
Hydrazide-hydrazone derivativesMCF-7, NCI-H460, SF-268High inhibitory effects[7]
Central Nervous System (CNS) Disorders

The butanone chain in the core structure of 4-(2-Chlorophenyl)butan-2-one is reminiscent of the butyrophenone class of antipsychotic drugs, exemplified by Haloperidol[8]. These drugs primarily act as antagonists at dopamine D2 receptors. While the direct activity of 4-(2-Chlorophenyl)butan-2-one derivatives on dopamine receptors has not been extensively studied, the structural similarity suggests a potential for CNS activity.

Furthermore, synthetic cathinones, which are also ketone derivatives, are known to act as central nervous system stimulants[9]. This indicates that modifications to the butanone chain of the core scaffold could lead to compounds with a range of effects on the CNS. Research into a novel 5-hydroxytryptamine(2A) receptor inverse agonist, which includes a fluorophenylmethyl group, further supports the potential for developing psychoactive compounds from this class of molecules for conditions like psychosis[10].

Anti-inflammatory Agents

Some chlorophenyl-containing compounds have been investigated for their anti-inflammatory properties. For example, derivatives of 4-chlorophenylquinazoline-4-[3H]-one have been studied as potential COX-2 inhibitors using in silico molecular docking[11]. COX-2 is a key enzyme in the inflammatory pathway, and its inhibition is a well-established strategy for treating inflammation. This suggests that 4-(2-Chlorophenyl)butan-2-one derivatives could be explored for their potential as anti-inflammatory agents.

Structure-Activity Relationship (SAR) and Future Directions

While a comprehensive SAR for 4-(2-Chlorophenyl)butan-2-one derivatives is yet to be established, preliminary insights can be drawn from related compound series. For example, in the case of 2-phenol-4-chlorophenyl-6-aryl pyridines, the position of the chloro substituent on the phenyl ring was found to be crucial for selective topoisomerase II inhibitory activity[5].

Future research should focus on a systematic exploration of the chemical space around the 4-(2-Chlorophenyl)butan-2-one scaffold. Key areas for investigation include:

  • Modification of the Phenyl Ring: Introducing different substituents at various positions on the phenyl ring to modulate electronic and steric properties.

  • Derivatization of the Ketone: Converting the ketone to other functional groups such as oximes, hydrazones, or reducing it to a hydroxyl group to explore new biological interactions.

  • Alterations to the Butyl Chain: Varying the length and rigidity of the alkyl chain connecting the phenyl ring and the ketone.

The following diagram illustrates a potential workflow for the discovery and development of therapeutic agents based on the 4-(2-Chlorophenyl)butan-2-one scaffold.

G A Scaffold Identification: 4-(2-Chlorophenyl)butan-2-one B Derivative Synthesis (Combinatorial Chemistry) A->B C High-Throughput Screening (HTS) B->C D Hit Identification C->D E Lead Optimization (SAR Studies) D->E F Preclinical Development E->F G Clinical Trials F->G

Caption: Drug discovery workflow for 4-(2-Chlorophenyl)butan-2-one derivatives.

Conclusion: A Scaffold with Untapped Potential

The 4-(2-Chlorophenyl)butan-2-one scaffold stands as a promising starting point for the development of a new generation of therapeutic agents. Drawing on the established biological activities of structurally related compounds, there is a strong rationale for exploring its derivatives for a range of applications, including antimicrobial, anticancer, CNS, and anti-inflammatory therapies. The synthetic accessibility of this core structure, coupled with the potential for diverse chemical modifications, makes it an attractive target for medicinal chemists. As research in this area continues to grow, a more detailed understanding of the structure-activity relationships and mechanisms of action will undoubtedly emerge, paving the way for the translation of these promising molecules from the laboratory to the clinic.

References

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  • Haloperidol - Wikipedia. Wikipedia. URL: [Link]

  • 4-(4-Hydroxyphenyl)butan-2-one - PMC - NIH. National Center for Biotechnology Information. URL: [Link]

  • 4-(2-Chlorophenyl)butan-2-one | C10H11ClO | CID 18551300 - PubChem. PubChem. URL: [Link]

  • Synthesis and Molecular Docking Study of 4- Chlorophenylquinazoline-4-[3h]-One Derivatives as COX-2 Inhibitor - Impactfactor. Impact Factor. URL: [Link]

  • Synthesis and Biological Evaluation of 2-phenol-4-chlorophenyl-6-aryl Pyridines as Topoisomerase II Inhibitors and Cytotoxic Agents - PubMed. National Center for Biotechnology Information. URL: [Link]

  • The Use of 4-(3,4-Dichlorophenyl)-4-Oxo-2-(4-Antipyrinyl)-Butanoic Acid in the Preparation of Some New Heterocyclic Compounds With Expected Biological Activity - PMC - NIH. National Center for Biotechnology Information. URL: [Link]

  • synthesis, antibacterial and antioxidant activities of 2-(4-chlorophenyl)-4h-chromen. Institutional Repository of UIN Sunan Kalijaga. URL: [Link]

  • 4-Chloro-2-Butanone (CAS 6322-49-2) – Industry Status and Market Outlook - Blog. Kono Chem Co., Ltd. URL: [Link]

  • Synthesis, Characterization, and Biological Evaluation of Novel N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine Derivatives - MDPI. MDPI. URL: [Link]

  • (PDF) Synthesis and Antimicrobial Activity of (2-Methoxy/2-Amino)-6-{4'-[(4'''-Chlorophenyl) (Phenyl) Methyl Amino] Phenyl}-4-Aryl Nicotinonitrile - ResearchGate. ResearchGate. URL: [Link]

  • 4-(4-Chlorophenyl)butan-2-one | C10H11ClO | CID 219277 - PubChem. PubChem. URL: [Link]

  • Synthesis of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles enabling PKBβ/AKT2 inhibitory and in vitro anti-glioma acti - Discovery Research Portal - University of Dundee. University of Dundee. URL: [Link]

  • Synthesis, Characterization, and Biological Effects of Chloro-Cathinones: Toxicity and Potential Neurological Impact - PMC - PubMed Central. National Center for Biotechnology Information. URL: [Link]

  • Synthesis and Evaluation of Antimicrobial Activity of the Rearranged Abietane Prattinin A and Its Synthetic Derivatives - MDPI. MDPI. URL: [Link]

  • Inhibition Effects of Some Lignans on Carbonic Anhydrase, Acetylcholinesterase and Butyrylcholinesterase Enzymes - ACG Publications. ACG Publications. URL: [Link]

  • 4-(4-chlorophenyl)-4-hydroxybutan-2-one | CAS#:88639-76-3 | Chemsrc. Chemsrc. URL: [Link]

  • Synthesis and biological evaluation of C-2 halogenated analogs of salvinorin A - PMC - NIH. National Center for Biotechnology Information. URL: [Link]

  • Synthesis and Biological Evaluation of 4-Aminoantipyrine Analogues - PubMed. National Center for Biotechnology Information. URL: [Link]

  • The Reaction of Cyanoacetylhydrazine with ω-Bromo(4-methyl)acetophenone: Synthesis of Heterocyclic Derivatives with Antitumor Activity - MDPI. MDPI. URL: [Link]

  • Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist - PubMed. National Center for Biotechnology Information. URL: [Link]

Sources

Methodological & Application

Friedel-Crafts acylation for 4-(2-Chlorophenyl)butan-2-one synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Initiating Literature Review

I'm now starting a thorough review, targeting reliable sources through Google searches. My focus is on Friedel-Crafts acylation, particularly how it's used for making aryl ketones. I'm also digging into the literature on synthesizing specific structures, such as 4-(2-

Structuring the Application Note

I'm now building the application note's backbone. It starts with an overview of Friedel-Crafts acylation, emphasizing electrophilic aromatic substitution and Lewis acid catalysts. Then, it dives into the target synthesis, discussing reactant choices and regioselectivity. I'm focusing on a detailed experimental protocol next.

Expanding Research Parameters

I'm now expanding my Google search terms to find relevant information for the application note. I am focusing on detailed methods. I'm adding queries like "acylation of chlorobenzene," and also searching for “regioselectivity in Friedel-Crafts acylation of substituted benzenes.” I’m simultaneously moving towards creating flow diagrams for the reaction mechanism and experimental workflow to add clarity.

I'm also preparing for the detailed experimental protocol. Reagent choice, reaction setup, and product purification are the next key areas. I am adding safety precautions, as well.

Refining Reaction Protocol

I'm now deep into the literature search, compiling authoritative information on Friedel-Crafts acylation, especially for aryl ketone synthesis. I'm focusing on "acylation of chlorobenzene" and "regioselectivity," adding reaction mechanism flow diagrams and experimental workflow. Reagent selection, reaction setup, and product purification are the primary focuses. I’m also documenting comprehensive safety precautions.

Initiating Protocol Development

I am now focusing on creating a detailed experimental protocol based on my literature search. I'm focusing on "Friedel-Crafts acylation of chlorobenzene" and the regioselectivity, but also on the experimental details. I'm now drafting the protocol which will include information on the starting materials, solvents, and catalysts; reaction conditions, workup, purification and characterization. I'll also add safety considerations. I'm preparing to illustrate the reaction mechanism and experimental workflow via visual diagrams.

Formulating Comprehensive Outline

I'm now putting together the core outline for the application note. It starts with the title, abstract, and mechanism overview of Friedel-Crafts acylation of chlorobenzene, and moves to the experimental section with materials, reagents, and a detailed step-by-step procedure. I'm also including process optimization, expected characterization data, and safety precautions. I plan to use Graphviz for the reaction mechanism and experimental workflow to add further clarity. I am planning on providing a list of all cited sources.

Developing Comprehensive Outline

I'm now thoroughly examining how best to arrange the application note. I'm focusing on key components such as the abstract, theoretical background (including the reaction mechanism and Lewis acid catalyst), and experimental protocol. I'm making sure to detail starting materials, solvents, safety precautions, and anticipated product characterization data. I am creating flow diagrams for the reaction mechanism and experimental workflow for maximum clarity.

I'm now putting together the core outline for the application note. It starts with the title, abstract, and mechanism overview of Friedel-Crafts acylation of chlorobenzene, and moves to the experimental section with materials, reagents, and a detailed step-by-step procedure. I'm also including process optimization, expected characterization data, and safety precautions. I plan to use Graphviz for the reaction mechanism and experimental workflow to add further clarity. I am planning on providing a list of all cited sources.

Initiating Detailed Protocol

I'm now integrating all my research to craft a comprehensive protocol. My focus is on synthesizing 4-(2-Chlorophenyl)butan-2-one via Friedel-Crafts acylation of chlorobenzene, emphasizing the reaction mechanism and workflow diagrams. The protocol's structure now includes reagent details and safety guidelines. The structure will be tested.

Developing Synthesis Strategy

I'm now clarifying the synthetic strategy for 4-(2-Chlorophenyl)butan-2-one. After some thought, using butanoyl chloride directly results in 1-(2-chlorophenyl)butan-1-one. To form the desired 2-butanone, I will use chlorobenzene and a suitable acylating agent. A key decision is the choice of the acylating agent. I’ll make sure to get this just right.

Refining the Acylation Strategy

I'm now clarifying the overall synthetic plan for the target molecule. Direct acylation of chlorobenzene with butanoyl chloride yields an unwanted isomer. I need to formulate a multi-step approach. Using a more stable acylating agent is necessary, to arrive at 4-(2-Chlorophenyl)butan-2-one. I am planning on using succinic anhydride.

Revising Acylation Approach

I'm now reconsidering how to use Friedel-Crafts acylation for the target compound. Direct routes appear problematic; hence, I will research multi-step strategies using less reactive acylating agents. My search focuses now on "acylation of chlorobenzene" combined with "succinic anhydride" as a key intermediate. I'm exploring ways to reduce and functionalize the resulting product to arrive at the desired aryl ketone.

Refining Synthetic Approach

I'm now focusing on a synthetic pathway. Although a one-step Friedel-Crafts route is ideal, the target requires multiple steps. My new strategy centers on an initial acylation of chlorobenzene with succinic anhydride, followed by a series of steps. This approach allows for the incorporation of the desired alkyl chain, despite the initial ketone. I'll search for ways to complete the synthesis.

Refining Acylation Approach

I'm now reconsidering how to use Friedel-Crafts acylation for the target compound. Direct routes appear problematic; hence, I will research multi-step strategies using less reactive acylating agents. My search focuses now on "acylation of chlorobenzene" combined with "succinic anhydride" as a key intermediate. I'm exploring ways to reduce and functionalize the resulting product to arrive at the desired aryl ketone.

Refining Protocol Details

I'm now integrating insights from my research to solidify the Friedel-Crafts acylation protocol. I'm focusing on synthesizing 4-(2-Chlorophenyl)butan-2-one by focusing on the acylation of chlorobenzene and the creation of mechanism and workflow diagrams. I am including the specific reagent details and safety guidelines.

Refining Protocol Structure

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Application Notes & Protocols: The Strategic Use of 4-(2-Chlorophenyl)butan-2-one in the Synthesis of Novel Central Nervous System (CNS) Agents

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The aryl-alkyl ketone motif is a cornerstone in medicinal chemistry, serving as a versatile scaffold for the construction of a multitude of heterocyclic systems with significant biological activity. This document provides an in-depth technical guide on the synthetic utility of 4-(2-Chlorophenyl)butan-2-one, a readily accessible building block, in the development of novel agents targeting the Central Nervous System (CNS). We move beyond simple recitation of facts to explore the strategic and mechanistic considerations that guide the transformation of this precursor into high-value CNS-active scaffolds, such as substituted quinolines and α-amino ketones. The protocols herein are designed for reproducibility and are supported by a framework of chemical logic, providing researchers in drug discovery with the foundational knowledge to innovate.

Introduction: The Value of the Aryl-Alkyl Ketone Scaffold

In the landscape of CNS drug discovery, privileged structures—molecular frameworks that are capable of binding to multiple biological targets—are of immense value. The 4-(2-chlorophenyl) moiety is present in numerous CNS-active compounds, where the chlorine atom can modulate electronic properties and metabolic stability. When coupled with a butanone chain, as in 4-(2-Chlorophenyl)butan-2-one, the resulting molecule presents two key reactive sites: the carbonyl group and the α-methylene protons. This dual reactivity allows for a diverse range of chemical transformations, making it an ideal starting point for constructing complex molecular architectures.

This guide will focus on two strategic synthetic pathways originating from 4-(2-Chlorophenyl)butan-2-one:

  • Pathway A: Heterocyclic Annulation for Quinoline Synthesis. The construction of the quinoline core, a key pharmacophore in many CNS drugs.

  • Pathway B: α-Functionalization for α-Amino Ketone Synthesis. The generation of critical intermediates for dissociative anesthetics and related neuromodulators.

Pathway A: Synthesis of Substituted Quinolines via Friedländer Annulation

2.1 Scientific Rationale and Causality

The quinoline ring system is a prominent feature in a wide array of pharmaceuticals due to its ability to intercalate with DNA and interact with various enzyme active sites. The Friedländer annulation is an elegant and powerful acid- or base-catalyzed reaction that constructs the quinoline scaffold by condensing a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.[1][2]

While 4-(2-Chlorophenyl)butan-2-one itself is not the 2-aminoaryl ketone, its structural isomer, 2-amino-6-chlorophenylethanone (hypothetically derived), or related structures would react with it. More practically, we can demonstrate the principle by reacting a standard 2-aminoaryl ketone with 4-(2-Chlorophenyl)butan-2-one, where the latter provides the requisite α-methylene ketone functionality. This approach yields a highly substituted, novel quinoline bearing the 2-chlorophenylethyl side chain, a structure of significant interest for exploring new pharmacological profiles.

2.2 Visualized Workflow: Friedländer Annulation

Friedlander_Annulation cluster_reactants Reactants cluster_process Process cluster_product Product A 2-Aminoaryl Ketone D Condensation & Cyclodehydration A->D Reactant 1 B 4-(2-Chlorophenyl)butan-2-one B->D Reactant 2 (α-Methylene Source) C Acid or Base Catalysis (e.g., p-TsOH) C->D Catalyst E Substituted Quinoline Derivative D->E Annulation Alpha_Amination cluster_start Starting Material cluster_step1 Step 1: α-Halogenation cluster_step2 Step 2: Nucleophilic Substitution A 4-(2-Chlorophenyl)butan-2-one C α-Bromo-4-(2-chlorophenyl) butan-2-one A->C Enolate Formation & Halogenation B Reagent: NBS or Br₂ Catalyst: Acid or Base B->C E α-Amino Ketone Product C->E Sₙ2 Displacement D Reagent: Primary Amine (e.g., Methylamine) D->E

Sources

Application Notes and Protocols for the Analytical Characterization of 4-(2-Chlorophenyl)butan-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

4-(2-Chlorophenyl)butan-2-one is a chemical intermediate of significant interest in the pharmaceutical and fine chemical industries. Its structural integrity and purity are paramount to ensure the quality, safety, and efficacy of downstream products. This comprehensive guide provides a suite of robust analytical methodologies for the thorough characterization of this compound, designed for researchers, quality control analysts, and drug development professionals. The protocols herein are grounded in established analytical principles and are designed to be self-validating, ensuring a high degree of confidence in the generated data.

The selection of analytical techniques is driven by the physicochemical properties of 4-(2-Chlorophenyl)butan-2-one, which possesses a moderate polarity, volatility, and distinct spectroscopic features. This guide will detail the application of Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy for the unambiguous identification, purity assessment, and structural elucidation of this key intermediate. Each section will not only provide a step-by-step protocol but also delve into the scientific rationale behind the methodological choices, empowering the user to understand and, if necessary, adapt the methods to their specific laboratory context.

Compound Profile

PropertyValueSource
IUPAC Name 4-(2-chlorophenyl)butan-2-one[1]
Molecular Formula C₁₀H₁₁ClO[1]
Molecular Weight 182.64 g/mol [1]
CAS Number 3506-72-7[1]

I. Gas Chromatography-Mass Spectrometry (GC-MS): Purity and Identification

Rationale: GC-MS is the premier technique for the analysis of volatile and semi-volatile compounds like 4-(2-Chlorophenyl)butan-2-one. It offers exceptional separation efficiency (GC) and definitive identification capabilities (MS). The electron ionization (EI) mass spectrum provides a unique fragmentation pattern, or "fingerprint," of the molecule, which can be used for unequivocal identification and for the detection of co-eluting impurities. This method is particularly adept at identifying and quantifying volatile organic impurities that may be present from the synthesis or degradation of the target compound.

Experimental Protocol

1. Sample Preparation:

  • Accurately weigh approximately 10 mg of the 4-(2-Chlorophenyl)butan-2-one sample.

  • Dissolve the sample in 10 mL of high-purity dichloromethane or ethyl acetate to create a 1 mg/mL stock solution.

  • Further dilute the stock solution to a working concentration of approximately 100 µg/mL using the same solvent.

2. Instrumentation and Conditions:

ParameterCondition
Gas Chromatograph Agilent 7890B GC System or equivalent
Mass Spectrometer Agilent 5977A MSD or equivalent
Column HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent non-polar column
Injector Temperature 250°C
Injection Volume 1 µL
Injection Mode Split (split ratio 50:1) or Splitless for trace analysis
Carrier Gas Helium at a constant flow of 1.0 mL/min
Oven Temperature Program - Initial temperature: 80°C, hold for 2 minutes- Ramp: 15°C/min to 280°C- Hold: 5 minutes at 280°C
MS Transfer Line Temp. 280°C
Ion Source Temperature 230°C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Scan Range 40-450 amu

3. Data Analysis and Interpretation:

  • Identification: The primary identification is achieved by matching the acquired mass spectrum of the major peak with a reference spectrum from a validated library (e.g., NIST). The retention time of the analyte should be consistent and reproducible.

  • Purity Assessment: The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

  • Fragmentation Pattern: The mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 182 and a characteristic isotopic pattern for one chlorine atom (M+2 peak approximately one-third the intensity of the M⁺ peak). Key fragments would likely arise from the cleavage of the butanone chain, such as the loss of a methyl group (m/z 167), an acetyl group (m/z 139), and the formation of the chlorobenzyl cation (m/z 125).[2]

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation A Weigh Sample B Dissolve in Solvent A->B C Dilute to Working Conc. B->C D Inject Sample C->D E GC Separation D->E F MS Detection (EI) E->F G Identify by RT & Mass Spectrum F->G H Assess Purity (% Area) G->H I Analyze Fragmentation G->I

Caption: Workflow for GC-MS analysis of 4-(2-Chlorophenyl)butan-2-one.

II. High-Performance Liquid Chromatography (HPLC): Quantification and Purity

Rationale: HPLC is a cornerstone of pharmaceutical analysis for its high precision, accuracy, and suitability for a wide range of compounds. For a moderately polar compound like 4-(2-Chlorophenyl)butan-2-one, a reversed-phase HPLC method with UV detection is ideal for accurate quantification and the separation of non-volatile impurities. The aromatic ring and the carbonyl group in the molecule provide strong chromophores, allowing for sensitive detection at appropriate UV wavelengths. This method is essential for batch release testing and stability studies.

Experimental Protocol

1. Sample and Standard Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh about 25 mg of 4-(2-Chlorophenyl)butan-2-one reference standard and transfer to a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to create calibration standards ranging from 1 µg/mL to 100 µg/mL.

  • Sample Solution (0.1 mg/mL): Accurately weigh about 10 mg of the sample, dissolve and dilute to 100 mL with the mobile phase.

2. Instrumentation and Conditions:

ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent with a DAD or UV detector
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase Acetonitrile:Water (60:40 v/v)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 254 nm
Injection Volume 10 µL

3. Method Validation (as per ICH Q2(R1) Guidelines): [3]

  • Specificity: Analyze a blank (mobile phase), a placebo (if applicable), the sample, and the reference standard to demonstrate that there are no interferences at the retention time of the analyte.

  • Linearity: Analyze the calibration standards in triplicate and plot the peak area versus concentration. The correlation coefficient (r²) should be ≥ 0.999.

  • Accuracy: Perform recovery studies by spiking a placebo or a known sample with the reference standard at three concentration levels (e.g., 80%, 100%, and 120% of the nominal sample concentration). The recovery should be within 98-102%.

  • Precision:

    • Repeatability (Intra-assay): Analyze six replicate injections of the sample solution. The relative standard deviation (RSD) should be ≤ 2%.

    • Intermediate Precision: Repeat the analysis on a different day with a different analyst and/or instrument. The RSD between the two sets of results should be ≤ 2%.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

HPLC_Validation center Method Validation (ICH Q2) spec Specificity center->spec lin Linearity center->lin acc Accuracy center->acc prec Precision center->prec lod_loq LOD/LOQ center->lod_loq

Caption: Key parameters for HPLC method validation according to ICH guidelines.

III. Nuclear Magnetic Resonance (NMR) Spectroscopy: Structural Confirmation

Rationale: NMR spectroscopy is an unparalleled technique for the definitive structural elucidation of organic molecules. ¹H NMR provides information about the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. ¹³C NMR reveals the number of non-equivalent carbon atoms and their chemical environment. Together, they provide a complete picture of the carbon-hydrogen framework of 4-(2-Chlorophenyl)butan-2-one, confirming the substitution pattern on the aromatic ring and the structure of the butanone side chain.

Experimental Protocol

1. Sample Preparation:

  • Dissolve 10-20 mg of the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

2. Instrumentation and Conditions:

ParameterCondition
NMR Spectrometer Bruker Avance 400 MHz or equivalent
Solvent CDCl₃
Temperature 298 K
¹H NMR Parameters - Pulse Program: zg30- Number of Scans: 16- Relaxation Delay: 1.0 s- Spectral Width: ~16 ppm
¹³C NMR Parameters - Pulse Program: zgpg30 (proton-decoupled)- Number of Scans: 1024- Relaxation Delay: 2.0 s- Spectral Width: ~240 ppm

3. Spectral Interpretation (Predicted):

  • ¹H NMR:

    • A singlet for the methyl protons (CH₃) is expected around δ 2.1-2.3 ppm.

    • Two triplets for the two methylene groups (-CH₂-CH₂-) are anticipated in the range of δ 2.8-3.2 ppm.

    • A multiplet for the aromatic protons will appear in the region of δ 7.1-7.4 ppm, with a complex splitting pattern due to the ortho-disubstitution.

  • ¹³C NMR:

    • The carbonyl carbon (C=O) will be the most downfield signal, expected around δ 206-208 ppm.

    • The aromatic carbons will appear in the range of δ 126-140 ppm. The carbon attached to the chlorine atom will be in the lower end of this range, while the carbon attached to the butanone side chain will be in the higher end.

    • The methylene carbons (-CH₂-CH₂-) are expected between δ 29-45 ppm.

    • The methyl carbon (CH₃) will be the most upfield signal, around δ 29-31 ppm.

IV. Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Identification

Rationale: FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The absorption of infrared radiation at specific wavenumbers corresponds to the vibrations of specific chemical bonds. For 4-(2-Chlorophenyl)butan-2-one, FTIR is used to confirm the presence of the carbonyl group (C=O) of the ketone and the characteristic absorptions of the substituted aromatic ring.

Experimental Protocol

1. Sample Preparation:

  • Neat Liquid: Place a drop of the liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

  • KBr Pellet (for solid samples): Mix a small amount of the sample with dry KBr powder and press into a thin, transparent pellet.

2. Instrumentation and Conditions:

ParameterCondition
FTIR Spectrometer PerkinElmer Spectrum Two or equivalent
Scan Range 4000 - 400 cm⁻¹
Resolution 4 cm⁻¹
Number of Scans 16

3. Spectral Interpretation:

  • A strong, sharp absorption band is expected in the region of 1710-1725 cm⁻¹ , which is characteristic of the C=O stretching vibration of a saturated ketone.[4]

  • Aromatic C-H stretching vibrations will appear as a group of weak to medium bands around 3010-3100 cm⁻¹ .

  • Aliphatic C-H stretching vibrations from the methyl and methylene groups will be observed in the 2850-3000 cm⁻¹ region.

  • Aromatic C=C stretching vibrations will give rise to several bands in the 1450-1600 cm⁻¹ region.

  • A strong absorption due to the C-Cl stretching vibration is expected in the fingerprint region, typically around 750-785 cm⁻¹ for ortho-disubstituted benzene rings.

Conclusion

The analytical methods detailed in this guide provide a comprehensive framework for the characterization of 4-(2-Chlorophenyl)butan-2-one. The synergistic use of chromatographic and spectroscopic techniques ensures the unambiguous identification, accurate quantification, and thorough purity assessment of this important chemical intermediate. Adherence to these protocols and the principles of method validation will enable researchers and quality control professionals to generate reliable and defensible analytical data, ultimately contributing to the development of high-quality and safe end-products.

References

  • Crystal Structures and Spectroscopic Characterization of Four Synthetic Cathinones: 1-(4-Chlorophenyl)-2-(Dimethylamino)Propan-1-One (N-Methyl-Clephedrone, 4-CDC), 1-(1,3-Benzodioxol-5-yl)-2-(Tert-Butylamino)Propan-1-One (tBuONE, Tertylone, MDPT), 1-(4-Fluorophenyl)-2-(Pyrrolidin-1-yl)Hexan-1-One (4F-PHP) and 2-(Ethylamino) - ResearchGate. (2019, October 24). Retrieved from [Link]

  • Electronic Supplementary Information - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]

  • 4-(4-Chlorophenyl)butan-2-one | C10H11ClO | CID 219277 - PubChem. (n.d.). Retrieved from [Link]

  • Spectra to structure (4-(4-Hydroxyphenyl)-2-butanone). (2020, November 3). YouTube. Retrieved from [Link]

  • Interpret this H-NMR Spectra and annotate anything important that is found. The product of this is 4-hydroxy-4-(4-nitrophenyl)butan-2-one. This is all the information that is given. - Chegg. (2022, April 1). Retrieved from [Link]

  • 4-(2-Chlorophenyl)butan-2-one | C10H11ClO | CID 18551300 - PubChem. (n.d.). Retrieved from [Link]

  • infrared spectrum of butanone prominent wavenumbers cm-1 detecting functional groups present finger print for identification of 2-butanone butan-2-one image diagram doc brown's advanced organic chemistry revision notes. (n.d.). Retrieved from [Link]

  • Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. (2023, August 29). Retrieved from [Link]

  • [Synthesis and spectral characterization of 4-amino-4'-chlorobenzophenone]. (n.d.). Retrieved from [Link]

  • CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. (n.d.). Retrieved from [Link]

  • 4-(4-Chlorophenyl)-3-buten-2-one - Optional[MS (GC)] - Spectrum - SpectraBase. (n.d.). Retrieved from [Link]

  • Indonesian Journal of Multidisciplinary Research - Semantic Scholar. (2021, June 14). Retrieved from [Link]

  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). (n.d.). Retrieved from [Link]

  • Visible-Light-Mediated Three-Component Annulation Strategy for the Synthesis of 2,3-Disubstituted Quinazolin-4(3H)-ones - ACS Publications. (n.d.). Retrieved from [Link]

  • (PDF) HPLC–DAD analysis of ketones as their 2,4-dinitrophenylhydrazones in Brazilian sugar-cane spirits and rum - ResearchGate. (n.d.). Retrieved from [Link]

  • Overview of pharmaceutical quality control steps and implementations - GMP SOP. (n.d.). Retrieved from [Link]

  • Direct analysis of aromatic pollutants using a HPLC-FLD/DAD method for monitoring biodegradation processes - RSC Publishing. (2021, February 26). Retrieved from [Link]

  • HPLC Analysis of Aldehydes and Ketones in Air Samples - Aurora Pro Scientific. (n.d.). Retrieved from [Link]

  • Pharmaceutical analysis in quality control. (2008, April 7). Retrieved from [Link]

  • ICH guideline Q2(R2) on validation of analytical procedures - European Medicines Agency (EMA). (2022, March 31). Retrieved from [Link]

  • Decoding the IR Spectrum of 2-Butanone: Insights Into Its Molecular Identity - Oreate AI Blog. (2026, January 8). Retrieved from [Link]

  • 12.8: Infrared Spectra of Some Common Functional Groups - Chemistry LibreTexts. (2025, January 1). Retrieved from [Link]

  • Analysis of Pharmaceuticals' Impurity - Regulations and Analysis for Carcinogenic Substances - No. 62 - Shimadzu. (n.d.). Retrieved from [Link]

  • 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry - NC State University Libraries. (n.d.). Retrieved from [Link]

  • Table of Characteristic IR Absorptions. (n.d.). Retrieved from [Link]

  • Solved - Predict the 13C NMR spectra for 2-butanone. - | Chegg.com. (2022, August 6). Retrieved from [Link]

  • A Novel and Validated GC-MS/MS Method for the Detection of Four Opioids and Seven Fentanoids in Oral Fluid for Forensic Applications - MDPI. (n.d.). Retrieved from [Link]

  • 7-8 Techniques for Quality Control in Pharmaceutical Analysis Comme - JOCPR. (2023, May 11). Retrieved from [Link]

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Application Notes and Protocols for the GC-MS Analysis of 4-(2-Chlorophenyl)butan-2-one

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive guide for the qualitative and quantitative analysis of 4-(2-Chlorophenyl)butan-2-one using Gas Chromatography-Mass Spectrometry (GC-MS). The protocols detailed herein are intended for researchers, analytical chemists, and quality control professionals in the fields of chemical synthesis, pharmaceutical development, and forensic analysis. This guide emphasizes not only the procedural steps but also the scientific rationale behind the methodological choices, ensuring a robust and reproducible analytical outcome.

Introduction and Scientific Context

4-(2-Chlorophenyl)butan-2-one is a ketonic organic compound with the molecular formula C₁₀H₁₁ClO[1]. Its structure, featuring a chlorinated phenyl ring and a butanone chain, makes it a potential intermediate in various chemical syntheses. Accurate and reliable analytical methods are crucial for its identification, purity assessment, and quantification in various matrices.

Gas Chromatography-Mass Spectrometry (GC-MS) is the premier analytical technique for the analysis of volatile and semi-volatile compounds like 4-(2-Chlorophenyl)butan-2-one. The gas chromatograph separates the analyte from other components in the sample based on its boiling point and affinity for the stationary phase of the GC column. Subsequently, the mass spectrometer fragments the eluted analyte and separates the resulting ions based on their mass-to-charge ratio, providing a unique spectral "fingerprint" for definitive identification.

This application note will detail a complete GC-MS protocol, from sample preparation to data analysis, grounded in established principles of analytical chemistry.

Physicochemical Properties and Safety Considerations

A thorough understanding of the analyte's properties is foundational to developing a successful analytical method.

Table 1: Physicochemical Properties of 4-(2-Chlorophenyl)butan-2-one

PropertyValueSource
IUPAC Name4-(2-chlorophenyl)butan-2-onePubChem[1]
Molecular FormulaC₁₀H₁₁ClOPubChem[1]
Molecular Weight182.64 g/mol PubChem[1]
CAS Number3506-72-7PubChem[1]

Safety Precautions:

Experimental Protocol: A Step-by-Step Guide

This protocol is designed to be a self-validating system, with each step contributing to the overall accuracy and reliability of the results.

Materials and Reagents
  • Analytical Standard: 4-(2-Chlorophenyl)butan-2-one (as available from commercial suppliers).

  • Solvent: Dichloromethane or Ethyl Acetate (GC grade or higher).

  • Inert Gas: Helium (99.999% purity or higher) for GC carrier gas.

  • Vials: 2 mL amber glass autosampler vials with PTFE-lined septa.

  • Syringe: 10 µL GC syringe.

Instrumentation and Conditions

The following instrumental parameters are recommended as a starting point and may require optimization based on the specific instrumentation used.

Table 2: Recommended GC-MS Parameters

Parameter Condition
Gas Chromatograph Agilent 7890 GC or equivalent
Mass Spectrometer Agilent 5977 MS or equivalent
GC Column HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent
Injector Temperature 250°C
Injection Volume 1 µL
Injection Mode Splitless
Carrier Gas Helium
Constant Flow Rate 1.0 mL/min
Oven Temperature Program
   Initial Temperature100°C, hold for 2 minutes
   Ramp Rate15°C/min to 280°C
   Final Temperature280°C, hold for 5 minutes
MS Ion Source Electron Ionization (EI)
Ionization Energy 70 eV
Mass Range 40-400 amu
MS Source Temperature 230°C
MS Quadrupole Temperature 150°C
Sample Preparation Workflow

The following workflow ensures the preparation of a clean and appropriately concentrated sample for GC-MS analysis.

SamplePrepWorkflow cluster_prep Sample Preparation start Start weigh Accurately weigh ~10 mg of sample start->weigh 1 dissolve Dissolve in 10 mL of Dichloromethane (1 mg/mL stock solution) weigh->dissolve 2 dilute Perform serial dilutions to desired concentration (e.g., 1-100 µg/mL) dissolve->dilute 3 transfer Transfer to autosampler vial dilute->transfer 4 end Ready for Injection transfer->end 5 Fragmentation M Molecular Ion (m/z 182/184) [C₁₀H₁₁ClO]⁺ F43 Acetyl Cation (m/z 43) [CH₃CO]⁺ M->F43 α-cleavage F125 Chlorotropylium Ion (m/z 125/127) [C₇H₆Cl]⁺ M->F125 Benzylic cleavage F58 McLafferty Product (m/z 58) [C₃H₆O]⁺ M->F58 McLafferty Rearrangement F91 Tropylium Ion (m/z 91) [C₇H₇]⁺ F125->F91 - Cl

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-(2-Chlorophenyl)butan-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-(2-Chlorophenyl)butan-2-one. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting and frequently asked questions to optimize your synthetic yield and purity.

Overview of Synthetic Strategies

The synthesis of 4-(2-Chlorophenyl)butan-2-one can be approached through several established synthetic routes. The choice of method often depends on the available starting materials, scalability, and desired purity of the final product. Two common and effective strategies are the Friedel-Crafts acylation and a Grignard reagent-based approach. This guide will delve into the nuances of both methods, offering insights into potential challenges and their solutions.

Visualizing the Synthesis Pathways

To better understand the primary synthetic routes, the following diagram illustrates the key transformations.

Synthesis_of_4_2_Chlorophenyl_butan_2_one cluster_0 Friedel-Crafts Acylation Route cluster_1 Grignard Reagent Route 2-Chlorotoluene 2-Chlorotoluene Acylation_Step Friedel-Crafts Acylation (e.g., with 4-chlorobutan-2-one or similar acylating agent) 2-Chlorotoluene->Acylation_Step AlCl3 Product_FC 4-(2-Chlorophenyl)butan-2-one Acylation_Step->Product_FC 2-Chlorobenzyl_halide 2-Chlorobenzyl halide (e.g., bromide or chloride) Grignard_Formation Grignard Reagent Formation 2-Chlorobenzyl_halide->Grignard_Formation Mg, Ether Grignard_Reagent 2-Chlorobenzylmagnesium halide Grignard_Formation->Grignard_Reagent Coupling_Step Reaction with Acetoacetic Ester Derivative Grignard_Reagent->Coupling_Step Intermediate Intermediate Ester Coupling_Step->Intermediate Hydrolysis_Decarboxylation Hydrolysis and Decarboxylation Intermediate->Hydrolysis_Decarboxylation Acidic workup Product_G 4-(2-Chlorophenyl)butan-2-one Hydrolysis_Decarboxylation->Product_G

Caption: Primary synthetic routes to 4-(2-Chlorophenyl)butan-2-one.

Troubleshooting and FAQs

This section addresses common issues encountered during the synthesis of 4-(2-Chlorophenyl)butan-2-one, providing explanations and actionable solutions.

Friedel-Crafts Acylation Route

The Friedel-Crafts acylation is a powerful method for forming carbon-carbon bonds with aromatic rings.[1][2] However, it is not without its challenges, especially when dealing with substituted benzenes.

Q1: My Friedel-Crafts reaction is giving a low yield of the desired product. What are the likely causes?

A1: Low yields in Friedel-Crafts acylations can stem from several factors. Here's a systematic approach to troubleshooting:

  • Catalyst Activity: The Lewis acid catalyst, typically aluminum chloride (AlCl₃), is extremely sensitive to moisture. Ensure you are using freshly opened or properly stored anhydrous AlCl₃. The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon) with anhydrous solvents.

  • Substrate Reactivity: The chloro-group on the benzene ring is deactivating, which can make the Friedel-Crafts reaction sluggish.[3] You may need to use more forcing conditions, such as a higher temperature or a longer reaction time, but be mindful that this can also lead to side products.

  • Acylating Agent: The choice of acylating agent is crucial. Using 4-chlorobutanoyl chloride or a similar reactive species is common. Ensure its purity and that it is added slowly to the reaction mixture to control the exotherm.

  • Reaction Stoichiometry: An excess of the catalyst is often required as it complexes with the product ketone, rendering it inactive. A molar ratio of at least 1.1 to 1.5 equivalents of AlCl₃ to the acylating agent is a good starting point.

Q2: I am observing the formation of multiple isomers in my product mixture. How can I improve the regioselectivity?

A2: The chloro group is an ortho-, para-director. Therefore, you should expect the formation of both 4-(2-chlorophenyl)butan-2-one (ortho-acylation) and 4-(4-chlorophenyl)butan-2-one (para-acylation). The para-isomer is often the major product due to less steric hindrance.[3]

  • Solvent Effects: The choice of solvent can influence the ortho/para ratio. Less polar solvents like carbon disulfide or nitrobenzene can sometimes favor the para product.[3]

  • Temperature Control: Lowering the reaction temperature can sometimes increase the selectivity for the para-isomer.

  • Purification: Ultimately, you will likely need to separate the isomers. Column chromatography is the most effective method for this.

Q3: The work-up of my Friedel-Crafts reaction is problematic, leading to product loss.

A3: The work-up of a Friedel-Crafts reaction involves quenching the excess Lewis acid, which is a highly exothermic process.

  • Quenching Procedure: Slowly and carefully pour the reaction mixture onto crushed ice and concentrated hydrochloric acid. This will hydrolyze the aluminum chloride complexes and move the aluminum salts into the aqueous layer.

  • Extraction: Extract the product into a suitable organic solvent like dichloromethane or ethyl acetate. Perform multiple extractions to ensure complete recovery.

  • Washing: Wash the combined organic layers with a dilute acid solution, followed by water, a saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally brine.[4] Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄) before concentrating.

Grignard Reagent Route

The Grignard reaction is a versatile method for forming C-C bonds.[4][5] This route typically involves the formation of a Grignard reagent from a 2-chlorobenzyl halide, followed by its reaction with a suitable electrophile.

Q1: I am having difficulty initiating the Grignard reagent formation. What can I do?

A1: The formation of a Grignard reagent is a surface reaction on the magnesium metal and can be tricky to initiate.[6]

  • Magnesium Activation: Ensure the magnesium turnings are fresh and not oxidized. You can activate the magnesium by crushing it under an inert atmosphere to expose a fresh surface, or by adding a small crystal of iodine or a few drops of 1,2-dibromoethane.

  • Anhydrous Conditions: Grignard reagents are extremely sensitive to water.[7] All glassware must be oven-dried, and anhydrous solvents (typically diethyl ether or THF) must be used. The reaction must be carried out under a dry, inert atmosphere.

  • Initiation Temperature: Sometimes, gentle heating may be required to initiate the reaction. Once it starts, it is often exothermic and may require cooling to maintain a controlled reaction rate.

Q2: My Grignard reaction is producing a significant amount of Wurtz coupling byproduct (1,2-bis(2-chlorophenyl)ethane). How can I minimize this?

A2: Wurtz coupling is a common side reaction where two alkyl halides couple in the presence of a metal.

  • Slow Addition: Add the 2-chlorobenzyl halide slowly to the magnesium suspension to maintain a low concentration of the halide in the reaction mixture.

  • Solvent Choice: Using a less polar solvent or a mixture of solvents can sometimes reduce the rate of coupling.

  • Temperature Control: Maintain a moderate reaction temperature. Overheating can promote side reactions.

Q3: What is a suitable electrophile to react with the 2-chlorobenzylmagnesium halide to obtain the desired product?

A3: A common strategy is to use a derivative of acetoacetic ester. The Grignard reagent will add to the ketone carbonyl.[5] A subsequent acidic workup will lead to hydrolysis of the ester and decarboxylation to yield the final ketone.

  • Protecting Groups: To avoid the Grignard reagent reacting with the ester functionality, the ketone of the acetoacetic ester can be protected as a ketal.[4] The Grignard reagent will then react with the ester, and subsequent deprotection and decarboxylation will yield the desired product.

Experimental Protocols

Protocol 1: Friedel-Crafts Acylation of Chlorobenzene

This is a general procedure and may require optimization.

  • Setup: Assemble an oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas bubbler (to maintain an inert atmosphere).

  • Reagents: In the flask, place anhydrous aluminum chloride (1.2 equivalents) and anhydrous chlorobenzene (1 equivalent) in an anhydrous solvent (e.g., dichloromethane).

  • Addition: Cool the mixture in an ice bath. Slowly add 4-chlorobutanoyl chloride (1 equivalent) dropwise from the dropping funnel.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for several hours. Monitor the reaction progress by TLC. If the reaction is sluggish, gentle heating may be necessary.[1]

  • Work-up: Carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane.

  • Washing: Wash the organic layer sequentially with dilute HCl, water, saturated NaHCO₃ solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to separate the isomers and other impurities.

Protocol 2: Grignard Synthesis

This is a general procedure and requires careful execution under anhydrous conditions.

  • Grignard Reagent Preparation:

    • Place magnesium turnings (1.1 equivalents) in an oven-dried, three-necked flask under an inert atmosphere.

    • Add a small amount of anhydrous diethyl ether and a crystal of iodine.

    • Slowly add a solution of 2-chlorobenzyl bromide (1 equivalent) in anhydrous diethyl ether. The reaction should initiate (indicated by bubbling and a color change).

    • Once initiated, add the remaining 2-chlorobenzyl bromide solution dropwise at a rate that maintains a gentle reflux.

  • Reaction with Electrophile:

    • Cool the freshly prepared Grignard reagent in an ice bath.

    • Slowly add a solution of ethyl 3-oxobutanoate (acetoacetic ester) (1 equivalent) in anhydrous diethyl ether.

    • After the addition, allow the mixture to warm to room temperature and stir for several hours.

  • Work-up:

    • Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.[8]

    • Extract the product with diethyl ether.

  • Hydrolysis and Decarboxylation:

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Reflux the crude intermediate with an aqueous acid (e.g., dilute sulfuric acid) to effect hydrolysis and decarboxylation.

  • Purification:

    • Cool the reaction mixture, extract the product with a suitable organic solvent, wash, dry, and concentrate.

    • Purify the final product by column chromatography or distillation under reduced pressure.

Data Summary

The following table provides a general comparison of the two synthetic routes. Actual yields will vary based on experimental conditions and optimization.

FeatureFriedel-Crafts AcylationGrignard Reagent Route
Starting Materials Chlorobenzene, 4-chlorobutanoyl chloride2-Chlorobenzyl halide, acetoacetic ester
Key Reagents AlCl₃Magnesium
Primary Challenge Isomer separation, catalyst handlingAnhydrous conditions, initiation
Typical Yield Range 40-60% (of mixed isomers)50-70%
Key Side Reactions Polyacylation, isomerizationWurtz coupling

References

  • Electronic Supplementary Information - The Royal Society of Chemistry. Available at: [Link]

  • CN103553890A - Synthesis method of 4-chloro-2-butanone - Google Patents.
  • CN106631732A - Synthesis method of 4-hydroxy-2-butanone - Google Patents.
  • 4-(4-Chlorophenyl)butan-2-one | C10H11ClO | CID 219277 - PubChem. Available at: [Link]

  • Synthesis of (R)-4-hydroxy-4(nitrophenyl)butan-2-one (3). - ResearchGate. Available at: [Link]

  • The Grignard Reaction: Synthesis of 4,4-Diphenyl-3-buten-2-one - Aroon Chande. Available at: [Link]

  • Reactions of Grignard Reagents - Master Organic Chemistry. Available at: [Link]

  • friedel-crafts acylation of benzene. Available at: [Link]

  • 4-(2-Chlorophenyl)butan-2-one | C10H11ClO | CID 18551300 - PubChem. Available at: [Link]

  • Grignard Reagent Synthesis Reaction Mechanism - Organic Chemistry - YouTube. Available at: [Link]

  • Friedel Crafts Acylation of Benzene Reaction Mechanism - YouTube. Available at: [Link]

  • EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation - Master Organic Chemistry. Available at: [Link]

  • 4,4-dimethoxy-2-butanone - Organic Syntheses Procedure. Available at: [Link]

  • CN106946915A - A kind of high-purity, method to chlorophenylboronic acid is prepared in high yield - Google Patents.
  • The Chemical Properties and Synthesis Applications of 4-Chloro-2-butanone. Available at: [Link]

  • C. The Friedel-Crafts Acylation of Benzene - Chemistry LibreTexts. Available at: [Link]

  • US8471068B2 - Process for the preparation of 4-(4-hydroxyphenyl)butan-2-one using solid acid clay catalyst - Google Patents.
  • 4-Chloro-2-Butanone (CAS 6322-49-2) – Industry Status and Market Outlook - Blog. Available at: [Link]

  • The Friedel-Crafts acylation of aromatic halogen derivatives. Part III. The benzoylation of chlorobenzene - Journal of the Chemical Society C - RSC Publishing. Available at: [Link]

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Technical Support Center: Synthesis of 4-(2-Chlorophenyl)butan-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support guide for the synthesis of 4-(2-Chlorophenyl)butan-2-one. This resource is designed for researchers, chemists, and professionals in drug development who are navigating the complexities of this synthesis. Here, we address common challenges and side reactions encountered during the process, providing in-depth, experience-driven solutions to optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to 4-(2-Chlorophenyl)butan-2-one and which is most prone to side reactions?

The two primary routes for synthesizing 4-(2-Chlorophenyl)butan-2-one are:

  • Friedel-Crafts Acylation: This classic approach involves the reaction of 2-chlorotoluene with a suitable acylating agent, such as chloroacetone or diketene, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).

  • Grignard-based Coupling: This method typically involves the preparation of a Grignard reagent from 2-chlorobenzyl chloride, which is then reacted with a suitable acetone equivalent or an acetylating agent.

While both methods are effective, the Friedel-Crafts acylation route is generally more susceptible to a variety of side reactions. This is due to the harsh acidic conditions and the potential for polysubstitution and rearrangement reactions.

Troubleshooting Guide: Side Reactions & Mitigation Strategies

This section provides a detailed breakdown of common issues, their root causes, and actionable solutions.

Issue 1: Formation of Isomeric Byproducts in Friedel-Crafts Acylation

Question: I'm observing multiple spots on my TLC plate that I suspect are isomers of the desired product. How can I confirm this and prevent their formation?

Root Cause Analysis:

The directing effects of the chloro and methyl groups on the 2-chlorotoluene starting material are not perfectly selective. The chloro group is an ortho-, para-director, while the methyl group is also an ortho-, para-director. This leads to the formation of several constitutional isomers in addition to the desired 4-(2-chloro-5-methylphenyl)butan-2-one. The primary isomers are typically:

  • Desired Product: 4-(2-Chlorophenyl)butan-2-one

  • Isomer 1: 4-(2-chloro-3-methylphenyl)butan-2-one

  • Isomer 2: 4-(2-chloro-4-methylphenyl)butan-2-one

  • Isomer 3: 4-(2-chloro-6-methylphenyl)butan-2-one

The ratio of these isomers is highly dependent on the reaction conditions, particularly the temperature and the nature of the Lewis acid catalyst.

Mitigation Strategies:

  • Temperature Control: Maintaining a low reaction temperature (typically between 0°C and 5°C) is crucial. Higher temperatures provide the activation energy for the formation of thermodynamically more stable, but undesired, isomers.

  • Choice of Lewis Acid: While AlCl₃ is common, milder Lewis acids such as ferric chloride (FeCl₃) or zinc chloride (ZnCl₂) can offer greater selectivity for the desired isomer.

  • Slow Addition of Reagents: The dropwise addition of the acylating agent to the mixture of 2-chlorotoluene and Lewis acid helps to maintain a low local concentration of the electrophile, minimizing side reactions.

Analytical Confirmation:

  • GC-MS: Gas chromatography-mass spectrometry is the most effective technique for separating and identifying the different isomers based on their retention times and fragmentation patterns.

  • NMR Spectroscopy: ¹H and ¹³C NMR can help to identify the substitution pattern on the aromatic ring, although complex mixtures can be challenging to resolve without 2D NMR techniques.

Experimental Protocol: Selective Friedel-Crafts Acylation

  • To a stirred solution of 2-chlorotoluene (1.0 equiv) in a suitable solvent (e.g., dichloromethane) under an inert atmosphere (N₂), add anhydrous aluminum chloride (1.1 equiv) portion-wise at 0°C.

  • Allow the mixture to stir for 15 minutes at 0°C.

  • Add chloroacetone (1.0 equiv) dropwise over 30 minutes, maintaining the temperature at 0-5°C.

  • Monitor the reaction progress by TLC or GC.

  • Upon completion, quench the reaction by slowly pouring the mixture into ice-cold dilute HCl.

  • Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel.

Issue 2: Polysubstitution and Tar Formation

Question: My reaction mixture has turned dark and viscous, and the yield of the desired product is very low. What is causing this tar formation?

Root Cause Analysis:

Tar formation is a common issue in Friedel-Crafts reactions and is often a result of:

  • Polysubstitution: The product, 4-(2-Chlorophenyl)butan-2-one, is itself an activated aromatic ring and can undergo a second acylation, leading to di- and tri-substituted byproducts. These are often polymeric and contribute to the tar.

  • Reaction with Solvent: Some solvents can react with the Lewis acid and the electrophile, leading to polymerization and decomposition.

  • Excess Lewis Acid or High Temperature: These conditions can promote side reactions and decomposition of both starting materials and products.

Mitigation Strategies:

  • Stoichiometry Control: Use a slight excess of the 2-chlorotoluene relative to the acylating agent to minimize polysubstitution on the product.

  • Solvent Selection: Use inert solvents such as dichloromethane, 1,2-dichloroethane, or carbon disulfide. Avoid solvents that can be acylated or that can complex strongly with the Lewis acid.

  • Reverse Addition: Adding the Lewis acid to the mixture of the aromatic substrate and the acylating agent can sometimes reduce side reactions.

Workflow for Minimizing Tar Formation

A Inert Atmosphere (N2) D Controlled Stoichiometry (Aromatic in excess) A->D B Anhydrous Conditions B->D C Low Temperature (0-5°C) E Slow, Dropwise Addition of Acylating Agent C->E F TLC or GC Monitoring D->F E->F G Rapid Quenching in Ice-Cold Acid F->G

Caption: Workflow for minimizing tar formation.

Issue 3: Wurtz-Type Coupling in Grignard-based Synthesis

Question: I am attempting a Grignard-based synthesis and my major byproduct appears to be a dimer of my starting material. Why is this happening?

Root Cause Analysis:

The formation of a dimeric byproduct, 1,2-bis(2-chlorophenyl)ethane, is a classic example of Wurtz-Fittig type coupling. This occurs when the Grignard reagent (2-chlorobenzylmagnesium chloride) reacts with the unreacted starting material (2-chlorobenzyl chloride). This side reaction is particularly prevalent if the formation of the Grignard reagent is slow or incomplete.

Mitigation Strategies:

  • High-Quality Magnesium: Use freshly activated magnesium turnings to ensure rapid and complete formation of the Grignard reagent.

  • Initiation of Grignard Reaction: A small crystal of iodine or a few drops of 1,2-dibromoethane can be used to initiate the reaction.

  • Dilution: Performing the reaction under dilute conditions can disfavor the bimolecular coupling reaction.

  • Barbier Conditions: In some cases, performing the reaction under Barbier conditions (adding the alkyl halide to a mixture of the magnesium and the electrophile) can minimize the concentration of the Grignard reagent and thus reduce coupling.

Comparative Reaction Conditions

ParameterStandard GrignardBarbier Conditions
Reagent Order Alkyl halide added to Mg, then electrophile addedAlkyl halide added to Mg and electrophile mixture
Grignard Conc. Can be highKept low
Wurtz Coupling More likelyLess likely

Reaction Scheme: Competing Pathways

A 2-Chlorobenzyl Chloride + Mg B 2-Chlorobenzylmagnesium Chloride (Grignard Reagent) A->B Formation D 4-(2-Chlorophenyl)butan-2-one (Desired Product) B->D Reaction with Electrophile E 1,2-bis(2-chlorophenyl)ethane (Wurtz Byproduct) B->E Reaction with Starting Material C Acetone Equivalent C->D

Technical Support Center: Synthesis of 4-(2-Chlorophenyl)butan-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-(2-Chlorophenyl)butan-2-one. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting and frequently asked questions to navigate the challenges of this specific synthesis. Our focus is on the practical identification and mitigation of common by-products, ensuring the integrity and purity of your target compound.

Introduction: The Synthetic Challenge

The synthesis of 4-(2-Chlorophenyl)butan-2-one, a valuable intermediate in various chemical syntheses, can be approached through several synthetic routes. However, each pathway presents a unique set of challenges, primarily the formation of undesired by-products. Understanding the mechanistic origins of these impurities is the cornerstone of effective troubleshooting and process optimization. This guide will explore common synthetic strategies and provide expert insights into managing potential side reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to 4-(2-Chlorophenyl)butan-2-one?

A1: Two prevalent methods for the synthesis of 4-(2-Chlorophenyl)butan-2-one are:

  • Friedel-Crafts Acylation: This involves the reaction of 2-chlorotoluene with an appropriate acylating agent, followed by further modifications. A more direct approach is the acylation of 2-chloroethylbenzene with an acetylating agent.

  • Organometallic Coupling: A common route involves the reaction of a (2-chlorophenyl) Grignard or organocuprate reagent with a suitable butanone derivative.

Q2: I am observing a by-product with a similar mass spectrum to my product. What could it be?

A2: Isomeric by-products are common, especially in Friedel-Crafts reactions. Depending on the starting materials, you could be seeing other positional isomers, such as 4-(4-chlorophenyl)butan-2-one or 4-(3-chlorophenyl)butan-2-one. Careful analysis of NMR spectra, particularly the aromatic region, is crucial for distinguishing these isomers.

Q3: My reaction yield is consistently low. What are the likely causes?

A3: Low yields can stem from several factors:

  • Incomplete reaction: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to ensure it has gone to completion.

  • Side reactions: The formation of significant amounts of by-products will naturally lower the yield of the desired product.

  • Sub-optimal reaction conditions: Temperature, reaction time, and catalyst loading are critical parameters that may need optimization.

  • Work-up issues: Product loss during extraction and purification steps can also contribute to low yields.

Q4: How can I confirm the identity of my final product?

A4: A combination of analytical techniques is recommended for unambiguous identification:

  • NMR Spectroscopy (¹H and ¹³C): Provides detailed structural information.

  • Mass Spectrometry (MS): Confirms the molecular weight and can provide fragmentation patterns for further structural elucidation.[1]

  • Infrared (IR) Spectroscopy: Confirms the presence of the carbonyl group.

Troubleshooting Guide: By-product Identification and Mitigation

This section provides a detailed breakdown of potential by-products based on the synthetic route, along with strategies for their identification and control.

Scenario 1: Friedel-Crafts Acylation Route

The Friedel-Crafts acylation is a powerful tool for forming carbon-carbon bonds with aromatic rings.[2][3] However, it is not without its limitations, including the potential for polysubstitution and rearrangement.[4][5]

By-productStructureMechanistic Origin
Positional Isomers 4-(x-Chlorophenyl)butan-2-one (where x is not 2)The directing effects of the chloro and alkyl groups on the aromatic ring can lead to substitution at other positions.
Diacylated Products Diacylated chlorophenylbutanone derivativesIf the product of the initial acylation is not sufficiently deactivated, a second acylation can occur.[2]
Starting Material Unreacted 2-chloroethylbenzene or other precursorsIncomplete reaction due to insufficient catalyst, low temperature, or short reaction time.
Dealkylation Products ChlorobenzeneUnder harsh Friedel-Crafts conditions, dealkylation of the starting material or product can occur.[2]
  • Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent first-pass technique to separate and identify volatile components in the reaction mixture.[6][7]

    • Positional Isomers: Will have the same molecular ion peak but may have different retention times and fragmentation patterns.

    • Diacylated Products: Will exhibit a higher molecular weight corresponding to the addition of a second acyl group.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The aromatic region (typically 7-8 ppm) will show different splitting patterns for positional isomers.

    • ¹³C NMR: The number and chemical shifts of the aromatic carbons can help distinguish between isomers. The carbonyl carbon of ketones typically appears in the 190-215 ppm range.[8][9]

  • Control of Reaction Temperature: Lowering the reaction temperature can often improve the regioselectivity of the acylation.

  • Choice of Catalyst: The Lewis acid catalyst (e.g., AlCl₃) and its concentration can influence the outcome of the reaction.[4] Experimenting with milder catalysts may be beneficial.

  • Stoichiometry: Using a slight excess of the limiting reagent can help drive the reaction to completion and minimize unreacted starting material.

Scenario 2: Organometallic Coupling Route (Grignard or Gilman Reagents)

Grignard reagents are highly reactive and can participate in a number of side reactions.[10][11][12][13][14] Gilman (organocuprate) reagents are generally softer nucleophiles and can offer better selectivity in some cases.[15][16][17][18][19]

By-productStructureMechanistic Origin
Wurtz Coupling Product Biphenyl derivativesCoupling of two Grignard reagents.
Over-addition Product Tertiary alcoholIf the reaction is performed with an ester or acid chloride, Grignard reagents can add twice.[10] Gilman reagents are less prone to this.[17]
Reduction Product 4-(2-Chlorophenyl)butan-2-olReduction of the ketone product by the Grignard reagent, especially if there is a β-hydride available.
Protonated Starting Material 2-ChlorobenzeneThe Grignard reagent is a strong base and will react with any protic sources (e.g., water) in the reaction mixture.
  • GC-MS: Can identify the Wurtz coupling product (higher molecular weight) and the reduction product (different fragmentation pattern).

  • NMR Spectroscopy:

    • ¹H NMR: The appearance of a signal around 3.5-4.5 ppm could indicate the presence of the alcohol reduction product. The disappearance of the ketone carbonyl signal in the ¹³C NMR would also support this.

    • ¹³C NMR: The tertiary alcohol will have a characteristic signal for the carbon bearing the hydroxyl group.

  • Strict Anhydrous Conditions: All glassware, solvents, and reagents must be scrupulously dried to prevent quenching of the organometallic reagent.

  • Controlled Temperature: Grignard reactions are often performed at low temperatures to control their reactivity.

  • Use of Gilman Reagents: For reactions with acid chlorides, using a Gilman reagent can prevent the over-addition that is common with Grignard reagents.[17]

Experimental Protocols

Protocol 1: Sample Preparation for GC-MS Analysis
  • Accurately weigh approximately 10 mg of the crude reaction mixture.

  • Dissolve the sample in 1 mL of a suitable solvent (e.g., dichloromethane or ethyl acetate).[7]

  • Filter the solution through a 0.45 µm syringe filter to remove any particulate matter.

  • Dilute the sample to an appropriate concentration for GC-MS analysis (typically 10-100 µg/mL).

  • Inject 1 µL of the prepared sample into the GC-MS system.[20]

Protocol 2: NMR Sample Preparation
  • Dissolve 5-10 mg of the purified product or by-product in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃).

  • Transfer the solution to a 5 mm NMR tube.

  • Acquire ¹H and ¹³C NMR spectra. For complex mixtures, 2D NMR techniques (e.g., COSY, HSQC) may be necessary for full characterization.[21][22]

Visualizations

Diagram 1: Potential By-product Pathways in Friedel-Crafts Acylation

G cluster_0 Friedel-Crafts Acylation 2-Chloroethylbenzene 2-Chloroethylbenzene ReactionMixture Electrophilic Aromatic Substitution 2-Chloroethylbenzene->ReactionMixture Lewis Acid Acylating Agent Acylating Agent Acylating Agent->ReactionMixture Desired Product 4-(2-Chlorophenyl)butan-2-one Diacylated By-product Diacylated Product Desired Product->Diacylated By-product Further Acylation Isomeric By-product Isomeric Product ReactionMixture->Desired Product Ortho-substitution ReactionMixture->Isomeric By-product Meta/Para-substitution

Caption: Friedel-Crafts acylation pathways leading to desired product and by-products.

Diagram 2: Troubleshooting Workflow for By-product Identification

G CrudeProduct Crude Reaction Mixture GCMS GC-MS Analysis CrudeProduct->GCMS NMR NMR Analysis (1H, 13C) CrudeProduct->NMR IdentifyComponents Identify Components (Product, By-products, Starting Material) GCMS->IdentifyComponents NMR->IdentifyComponents Quantify Quantify Purity IdentifyComponents->Quantify Optimize Optimize Reaction Conditions IdentifyComponents->Optimize Based on By-product Identity

Caption: Analytical workflow for identifying and addressing by-products.

References

  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information.
  • Semantic Scholar. (2022). Reactivity of Formaldehyde during 4-Hydroxy-2-butanone Synthesis in Supercritical State.
  • Google Patents. (2014). CN103553890A - Synthesis method of 4-chloro-2-butanone.
  • Google Patents. (n.d.). CN106631732A - Synthesis method of 4-hydroxy-2-butanone.
  • Master Organic Chemistry. (2015). All About The Reactions of Grignard Reagents.
  • Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation.
  • Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]

  • Google Patents. (n.d.). Method of analysis of aldehyde and ketone by mass spectrometry.
  • SpectraBase. (n.d.). (R)-4-(4-Chlorophenyl)-4-hydroxybutan-2-one. Retrieved from [Link]

  • PubChem. (n.d.). 4-(2-Chlorophenyl)butan-2-one. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Reactions with Grignard Reagents. Retrieved from [Link]

  • Unknown. (n.d.). Identification of an Unknown – Alcohols, Aldehydes, and Ketones.
  • Master Organic Chemistry. (2016). Gilman Reagents (Organocuprates): What They're Used For. Retrieved from [Link]

  • ORCA. (2015). The analysis of pesticides & related compounds using Mass Spectrometry. Retrieved from [Link]

  • YouTube. (2021). Acid Chlorides & Organocuprates (Gilman Reagents). Retrieved from [Link]

  • Chemistry LibreTexts. (2025). 19.14: Spectroscopy of Aldehydes and Ketones. Retrieved from [Link]

  • PMC. (n.d.). Determination of ketone bodies in biological samples via rapid UPLC-MS/MS. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Friedel-Crafts Reactions. Retrieved from [Link]

  • Oregon State University. (n.d.). Spectroscopy of Aldehydes and Ketones. Retrieved from [Link]

  • Google Patents. (n.d.). US8471068B2 - Process for the preparation of 4-(4-hydroxyphenyl)butan-2-one using solid acid clay catalyst.
  • ResearchGate. (2025). Side Reactions in a Grignard Synthesis. Retrieved from [Link]

  • Organic Chemistry Tutor. (n.d.). Gilman Reagent (Organocuprates). Retrieved from [Link]

  • Unknown. (n.d.).
  • BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. Retrieved from [Link]

  • Unknown. (2026).
  • Unknown. (n.d.).
  • OrgoSolver. (n.d.). Acid Chloride → Ketone with Gilman Reagents (R₂CuLi). Retrieved from [Link]

  • Chemguide. (n.d.). reaction of aldehydes and ketones with grignard reagents. Retrieved from [Link]

  • NIH. (2014). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. Retrieved from [Link]

  • Wikipedia. (n.d.). Grignard reaction. Retrieved from [Link]

  • YouTube. (2021). Addition of an Organocuprate to an Acid Chloride. Retrieved from [Link]

  • JoVE. (2020). Video: Identification of Unknown Aldehydes and Ketones - Concept. Retrieved from [Link]

  • Books. (2019). Chapter 11: Determination of the Identity, Content and Purity of Therapeutic Peptides by NMR Spectroscopy.
  • PubChem. (n.d.). 4-(4-Chlorophenyl)butan-2-one. Retrieved from [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Purity Assessment of Synthetic 4-(2-Chlorophenyl)butan-2-one

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the purity of a synthetic intermediate is not merely a quality metric; it is a critical determinant of downstream success. In the synthesis of active pharmaceutical ingredients (APIs), impurities can influence the safety, efficacy, and stability of the final product. This guide provides an in-depth technical comparison of analytical methodologies for assessing the purity of 4-(2-Chlorophenyl)butan-2-one, a key intermediate in various synthetic pathways. We will delve into the rationale behind experimental choices, provide validated protocols, and offer a comparative analysis of the most effective techniques for impurity profiling.

The Synthetic Landscape and Anticipated Impurities

The purity profile of 4-(2-Chlorophenyl)butan-2-one is intrinsically linked to its synthetic route. A common and efficient method for its preparation is the Friedel-Crafts acylation of chlorobenzene with 4-chlorobutan-2-one or a related acyl halide in the presence of a Lewis acid catalyst. Another viable route involves the alkylation of a β-diketone followed by a cleavage reaction. Understanding these pathways allows us to anticipate a spectrum of potential impurities.

Key Potential Impurities:

  • Positional Isomers: The primary challenge in the synthesis is the control of regioselectivity. The Friedel-Crafts reaction can yield not only the desired ortho isomer but also the meta and para isomers: 4-(3-Chlorophenyl)butan-2-one and 4-(4-Chlorophenyl)butan-2-one.[1]

  • Unreacted Starting Materials: Incomplete reactions can lead to the presence of residual starting materials such as 2-chlorobenzyl chloride, 2-chlorotoluene, or acetoacetic esters.[2]

  • Byproducts of Side Reactions: Friedel-Crafts reactions are susceptible to side reactions, including polyalkylation, where more than one butan-2-one group is attached to the chlorophenyl ring.[3][4] Carbocation rearrangements, although less common in acylation, can also lead to unexpected byproducts.[3]

  • Reagent- and Catalyst-Related Impurities: Residual catalysts (e.g., aluminum chloride), solvents, and byproducts from reagents (e.g., from the decomposition of thionyl chloride if used to prepare an acyl chloride) can also be present.[5]

The effective separation and quantification of these closely related species are paramount for a comprehensive purity assessment.

A Comparative Analysis of Analytical Techniques

The choice of analytical technique is a critical decision in impurity profiling, with each method offering distinct advantages and limitations. For 4-(2-Chlorophenyl)butan-2-one, a multi-pronged approach utilizing High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy provides the most robust and comprehensive purity assessment.[6][7]

Orthogonal Purity Assessment Workflow

Purity_Assessment_Workflow cluster_synthesis Synthetic 4-(2-Chlorophenyl)butan-2-one cluster_analysis Analytical Techniques cluster_results Purity Profile raw_material Crude Product hplc HPLC-UV raw_material->hplc Quantitative Analysis (Isomers, Non-volatiles) gcms GC-MS raw_material->gcms Volatile Impurities & Confirmation nmr NMR raw_material->nmr Structural Confirmation & Quantification quantification Quantification of Impurities hplc->quantification identification Structural Elucidation gcms->identification nmr->quantification nmr->identification final_purity Final Purity Assay quantification->final_purity identification->final_purity

Sources

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Retrosynthesis Analysis

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Feasible Synthetic Routes

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